D927
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H21FN4O3S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
2-[3-fluoro-4-[[7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C23H21FN4O3S/c1-30-9-10-31-19-5-3-2-4-15(19)21-22-16(8-11-32-22)23(28-27-21)26-18-7-6-14(12-17(18)24)13-20(25)29/h2-8,11-12H,9-10,13H2,1H3,(H2,25,29)(H,26,28) |
InChI 键 |
GWLCNGUGZNFYHI-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)NC4=C(C=C(C=C4)CC(=O)N)F |
产品来源 |
United States |
Foundational & Exploratory
D927: A Molecular Glue Fostering Insulin-Independent Glucose Uptake
An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Profile of a Novel GLUT4 Translocation Activator
Abstract
Compound D927, also identified as DS11252927 and compound 26b, is a pioneering, orally active small molecule that activates glucose transporter type 4 (GLUT4) translocation. It functions as a "molecular glue," enhancing the interaction between the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα) and RAS proteins. This unique mechanism of action triggers the PI3Kα-AKT signaling pathway, a critical regulator of glucose metabolism, independent of insulin stimulation. Preclinical studies have demonstrated the potential of this compound to ameliorate hyperglycemia in animal models of both type 1 and type 2 diabetes. This document provides a comprehensive technical overview of the discovery, history, mechanism of action, and experimental protocols related to this compound, tailored for researchers and professionals in drug development.
Discovery and History
The quest for novel therapeutic agents for diabetes mellitus that can stimulate glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, led to the discovery of this compound. Researchers from Daiichi Sankyo Co., Ltd. embarked on a cell-based phenotypic screening campaign to identify small molecules capable of inducing GLUT4 translocation, the primary mechanism by which insulin facilitates glucose uptake into cells.
In a 2019 publication in Bioorganic & Medicinal Chemistry Letters, T. Tsuji and colleagues reported the identification of a series of pyridazine derivatives with potent GLUT4 translocation activity.[1] Through systematic structure-activity relationship (SAR) studies, they optimized an initial hit compound, leading to the synthesis of compound 26b, later designated as this compound.[1] This thienopyridazine derivative demonstrated significant in vitro potency and, importantly, a marked blood glucose-lowering effect in a diabetic mouse model upon oral administration.[1]
Subsequent research further elucidated the unique mechanism of this compound as a molecular glue that stabilizes the interaction between PI3Kα and RAS proteins, thereby activating downstream signaling pathways that culminate in GLUT4 translocation to the plasma membrane.[2]
Mechanism of Action: A Molecular Glue for PI3Kα and RAS
This compound's primary mechanism of action is the allosteric modulation of the PI3Kα-RAS protein-protein interaction. It acts as a molecular glue, increasing the binding affinity between the p110α catalytic subunit of PI3Kα and various RAS isoforms, including KRAS, RRAS, and MRAS.[2] This stabilization of the PI3Kα-RAS complex leads to the activation of the PI3Kα-AKT signaling cascade.
The activation of this pathway is characterized by the increased phosphorylation of key downstream effectors, including AKT at both Ser473 and Thr308 residues, and p70S6 kinase (p70S6K).[2] Notably, this compound selectively activates this pathway without significantly affecting the RAF-MEK-ERK signaling cascade, another major downstream effector of RAS.[2] The phosphorylation of AKT is a critical step in the signaling cascade that ultimately promotes the translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane, thereby facilitating glucose uptake from the bloodstream.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for the this compound compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| GLUT4 Translocation EC50 | 0.14 µM | L6-GLUT4-myc myoblasts | [2] |
| AKT Phosphorylation (Ser473) | Increased at 30-300 nM (5 min) | PC3, RKO, SW1573, HCT15, SW620 | [2] |
| AKT Phosphorylation (Ser473, Thr308) | Increased at 300 nM (1-24 h) | L6 myotubes | [2] |
| p70S6K Phosphorylation (Thr389) | Increased at 300 nM (1-24 h) | L6 myotubes | [2] |
| Insulin-induced AKT activation | Synergistically enhanced at 10-10000 nM (10 min) | L6 myotubes | [2] |
| PI3Kα-RAS Binding | Promotes binding of KRAS, MRAS, and RRAS2 to p110α at 1 µM (1 h) | HEK293 cells | [2] |
Table 2: In Vivo Efficacy in Diabetic Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Severe diabetic mice (db/db) | 3-30 mg/kg, p.o., single dose | Significant blood glucose reduction. Emax values of 220, 393, and 435 mg/dL at 3, 10, and 30 mg/kg, respectively. | [2] |
| Type 2 diabetes model (db/db) | 10 mg/kg, p.o., single dose (15 min before glucose loading) | Improved hyperglycemia during oral glucose tolerance test; reduced blood glucose AUC (0-120 min). | [2] |
| Zucker fatty rats | 30 mg/kg, p.o., single dose (30 min before glucose infusion) | Glucose-lowering effects observed. | [2] |
| Type 1 diabetes model (STZ-B6) | 0.01%-0.03%, p.o., 27 days | Ameliorated hyperglycemia. | [2] |
Experimental Protocols
This section outlines the general methodologies for key experiments used in the characterization of this compound.
Synthesis of this compound (Compound 26b)
The synthesis of this compound, a thienopyridazine derivative, was first reported by Tsuji et al.[1] The general synthetic scheme starts from commercially available 4,7-dichlorothieno[2,3-d]pyridazine. The synthesis involves a sequential nucleophilic aromatic substitution followed by coupling reactions to introduce the side chains.
General Synthetic Steps:
-
Step 1: Suzuki-Miyaura Coupling: The more reactive chlorine at the 7-position of 4,7-dichlorothieno[2,3-d]pyridazine is typically substituted first via a Suzuki-Miyaura coupling with an appropriate boronic acid or ester to introduce the [2-(2-methoxyethoxy)phenyl] group.
-
Step 2: Nucleophilic Aromatic Substitution: The remaining chlorine at the 4-position is then displaced by the amino group of 2-(4-amino-2-fluorophenyl)acetamide through a nucleophilic aromatic substitution reaction. This step is often carried out in the presence of a base and a suitable solvent at elevated temperatures.
-
Step 3: Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography on silica gel.
The identity and purity of the final product are confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.
GLUT4 Translocation Assay
This cell-based assay is used to quantify the movement of GLUT4 from intracellular vesicles to the plasma membrane.
Workflow Diagram:
Protocol Outline:
-
Cell Culture: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4-myc) are cultured to confluence in multi-well plates.
-
Serum Starvation: Cells are serum-starved to establish a basal state of GLUT4 localization.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or control compounds (e.g., insulin as a positive control, vehicle as a negative control) for a specified duration.
-
Fixation: Cells are fixed with a suitable fixative like paraformaldehyde to preserve the cellular structures.
-
Immunostaining: Without permeabilizing the cells, the extracellularly exposed myc-epitope of the translocated GLUT4 is detected using an anti-myc primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of cell-surface GLUT4, is quantified using a luminometer.
AKT Phosphorylation Assay (Western Blot)
This assay is used to measure the phosphorylation status of AKT, a key downstream effector of PI3K.
Workflow Diagram:
References
An In-depth Technical Guide to the Insulin-Stimulated GLUT4 Translocation: Core Mechanisms and Experimental Approaches
Audience: Researchers, scientists, and drug development professionals.
Abstract: The translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and adipose cells is a critical process for maintaining glucose homeostasis. This event is primarily regulated by insulin and is a key area of research for the development of therapeutics targeting metabolic diseases such as type 2 diabetes. This technical guide provides a detailed overview of the canonical signaling pathway, presents quantitative data from key experimental findings, outlines common methodologies used to investigate this process, and provides visual representations of the core mechanisms.
The Canonical Insulin Signaling Pathway Leading to GLUT4 Translocation
Insulin initiates a complex signaling cascade upon binding to its receptor on the surface of target cells. This cascade culminates in the translocation of GLUT4-containing storage vesicles (GSVs) to the plasma membrane, facilitating the uptake of glucose from the bloodstream.
The binding of insulin to the α-subunit of the insulin receptor (IR) induces a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunit. This activation of the IR kinase results in the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then serves as a docking site for the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), which in turn activates the p110 catalytic subunit.
Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2.
Activated Akt phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), also known as TBC1D4. Phosphorylation of AS160 inhibits its Rab-GTPase activating protein (GAP) activity. This inhibition leads to the accumulation of active, GTP-bound Rab proteins (such as Rab10) on GSVs, which is a crucial step for the movement, tethering, and fusion of these vesicles with the plasma membrane, ultimately increasing the number of GLUT4 transporters at the cell surface.
D927: A Technical Guide to a Novel PI3Kα Pathway Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
D927 is a small molecule activator of the Phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway. It functions as a "molecular glue," enhancing the interaction between the p110α catalytic subunit of PI3Kα and RAS proteins, leading to the activation of downstream signaling cascades. This activation promotes the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake. This compound has demonstrated potential as a therapeutic agent for metabolic disorders, particularly diabetes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a guide to its chemical synthesis.
Mechanism of Action
This compound acts as a potent, orally active activator of the PI3Kα pathway. Its primary mechanism involves increasing the binding affinity between the PI3Kα catalytic subunit (p110α) and various RAS proteins, including KRAS, RRAS, RRAS2, and MRAS.[1] This enhanced interaction stabilizes the active conformation of PI3Kα, leading to increased phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The accumulation of PIP3 at the plasma membrane serves as a docking site for downstream effectors, most notably Akt (also known as Protein Kinase B).
The activation of Akt by this compound has been shown to occur through phosphorylation at Serine 473 (pAKT Ser473) and Threonine 308. This, in turn, leads to the phosphorylation and activation of downstream targets such as p70S6 kinase. A key physiological consequence of this signaling cascade is the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream.[1] Notably, this compound activates the PI3Kα-AKT pathway without significantly affecting the RAF-ERK1/2 pathway.[1]
dot
Caption: this compound signaling pathway.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity.
Table 1: In Vitro Efficacy
| Parameter | Value | Assay | Reference |
| EC50 (GLUT4 Translocation) | 0.14 µM | L6 myotubes | |
| RAS-PI3Kα Binding Enhancement | ~500-fold increase in affinity | In vitro binding assay |
Table 2: Cellular Activity
| Cell Line | This compound Concentration | Time | Effect | Reference |
| L6 myotubes | 10-10000 nM | 10 min | Synergistically enhances insulin-induced AKT activation. | |
| L6 myotubes | 300 nM | 1-24 h | Increased phosphorylation of AKT (Ser473, Thr308) and p70S6K (Thr389). | |
| HEK293 cells | 1 µM | 1 h | Promotes binding of KRAS (wild-type, G12D), MRAS, and RRAS2 to p110α. | |
| PC3, RKO, SW1573, HCT15, SW620 | 30-300 nM | 5 min | Increased pAKT (Ser473) levels. | |
| Mouse Embryo Fibroblasts (MEFs) | 600 nM | 5 min | Induces pAKT (Ser473) accumulation, mainly through RRAS2. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GLUT4 Translocation Assay (Immunofluorescence)
This protocol describes the visualization of GLUT4 translocation to the plasma membrane in response to this compound treatment.
dot
Caption: GLUT4 translocation assay workflow.
Materials:
-
L6 myotubes
-
DMEM, FBS, penicillin-streptomycin
-
This compound
-
Paraformaldehyde
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against GLUT4
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum. Plate differentiated myotubes on glass coverslips in a 24-well plate.
-
Serum Starvation: Prior to treatment, starve the myotubes in serum-free DMEM for 2-4 hours.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Fixation: Wash the cells twice with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against GLUT4 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells three times with PBS and counterstain with DAPI if desired. Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells using a fluorescence or confocal microscope.
Western Blot for p-AKT (Ser473) Levels
This protocol details the measurement of AKT phosphorylation at Serine 473 as a marker of PI3Kα pathway activation by this compound.
dot
References
A Technical Guide to the D927 Molecular Glue: Enhancing the PI3Kα-RAS Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the phosphoinositide 3-kinase alpha (PI3Kα) and RAS GTPases is a critical node in cellular signaling, governing processes from cell growth to metabolism. Dysregulation of this axis is a hallmark of numerous cancers, yet its therapeutic targeting is complex due to the essential role of PI3Kα in normal physiology, particularly insulin signaling. This document details the mechanism and effects of D927, a novel small molecule that functions as a "molecular glue." Unlike traditional inhibitors, this compound enhances the binding affinity between PI3Kα and active, GTP-bound RAS proteins. This stabilization potently and selectively activates the PI3Kα-AKT pathway, bypassing the need for insulin to stimulate glucose uptake. This guide provides a comprehensive overview of this compound's mechanism, quantitative binding data, detailed experimental protocols for its characterization, and structural insights into the ternary complex it forms.
Introduction: The PI3Kα-RAS Signaling Axis
The Class IA PI3K, PI3Kα, is a central enzyme in signal transduction.[1] It is activated downstream of receptor tyrosine kinases (RTKs) and by direct interaction with RAS proteins.[1][2] Upon activation, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn regulates a host of cellular processes including cell survival, proliferation, and metabolism.[3][4]
The binding of RAS proteins to the RAS-binding domain (RBD) of p110α (the catalytic subunit of PI3Kα) is a crucial step for its activation.[3][5] While the RAS-RAF-MEK-ERK pathway is a well-known oncogenic driver, the RAS-PI3K-AKT pathway is equally important.[3] The challenge in targeting this pathway lies in the dual role of PI3Kα. Inhibiting its kinase activity, a strategy used in oncology, often leads to hyperglycemia by disrupting insulin signaling.[6] Conversely, activating it for metabolic benefit carries a theoretical risk of promoting proliferation.[6] this compound represents a new paradigm by selectively modulating the PI3Kα-RAS interaction to achieve a specific therapeutic outcome.
Mechanism of Action: this compound as a Molecular Glue
This compound functions as a molecular glue, a small molecule that induces or stabilizes an interaction between two proteins that otherwise would not interact or would interact weakly.[7][8] this compound binds directly to the RAS-binding domain of the p110α subunit of PI3Kα.[7][8] This binding event stabilizes the secondary structure of the RBD into a conformation that has a dramatically increased affinity for active, GTP-bound RAS proteins.[7][8] The result is the formation of a stable ternary complex of p110α-D927-RAS, leading to robust activation of PI3Kα's kinase activity. This activation is specific to the PI3K-AKT pathway and does not affect the RAF-ERK1/2 pathway.[9]
Caption: this compound acts as a molecular glue, binding to the PI3Kα RBD to stabilize its interaction with active RAS-GTP, leading to potent pathway activation.
Quantitative Analysis of the PI3Kα-RAS Interaction
The primary effect of this compound is a substantial increase in the binding affinity between p110α and RAS family proteins. This effect has been quantified using biophysical methods such as Isothermal Titration Calorimetry (ITC).
| Compound | Interacting Proteins | Effect on Affinity | Reference |
| This compound / D223 | p110α + KRAS | ~500-fold increase | [6] |
| This compound / D223 | p110α + RAS family | ~1000-fold increase (three orders of magnitude) | [3][7][8] |
The functional consequence of this enhanced binding is potent activation of downstream signaling. This compound is a powerful activator of GLUT4 translocation, a key step in insulin-independent glucose uptake.
| Compound | Functional Assay | EC50 | Reference |
| This compound | GLUT4 Translocation Activator | 0.14 µM | [9] |
Structural Insights from Crystallography
The mechanism of this compound has been elucidated at an atomic level through X-ray crystallography. The crystal structure of the ternary complex of KRAS-p110α-D927 has been solved at a resolution of 2.81 Å.[3][10] This structure reveals that this compound binds to the RAS-binding domain of p110α, stabilizing its conformation.[7][8] This induced fit creates a more favorable binding interface for RAS, with this compound forming direct interactions with key residues on RAS, such as tyrosine-40 and arginine-41.[7][8] The structural data confirms that the interaction is limited to the RBD and does not involve the kinase domain of p110α.[3][7][11]
Detailed Experimental Protocols
Characterizing the effect of a molecular glue like this compound requires a combination of biophysical, biochemical, and cell-based assays.
Protocol 1: Co-Immunoprecipitation (Co-IP) for In-Cell Interaction
This protocol is designed to qualitatively demonstrate the enhanced interaction between PI3Kα and RAS in a cellular context upon treatment with this compound.
Caption: Workflow for demonstrating this compound-enhanced PI3Kα-RAS interaction via Co-IP.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., L6 myotubes or MEFs) and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarification: Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Determine the protein concentration of the lysate (e.g., via BCA assay). Incubate a defined amount of protein (e.g., 500 µg - 1 mg) with a primary antibody against PI3Kα (or RAS) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RAS (to detect the co-precipitated protein) and PI3Kα (to confirm successful immunoprecipitation).
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Protein Preparation: Express and purify recombinant p110α and a specific RAS isoform (e.g., KRAS) loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP). Ensure proteins are highly pure and in a matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.5).
-
Sample Preparation: Degas all solutions thoroughly. Place the p110α solution in the ITC sample cell at a concentration of ~10-20 µM. Load the RAS-GTP solution into the injection syringe at a concentration ~10-15 times higher than the cell concentration (e.g., 150-200 µM).
-
This compound Condition: For the molecular glue experiment, add this compound to both the cell and syringe solutions at a concentration several-fold above the expected KD of its interaction with p110α to ensure saturation.
-
Titration: Set the instrument to the desired temperature (e.g., 25°C). Perform a series of small, sequential injections (e.g., 2-5 µL) of the RAS solution into the p110α solution.
-
Data Analysis: Integrate the heat pulses from each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate the KD.
-
Comparison: Compare the KD value obtained in the presence of this compound with the value from a control experiment performed in its absence to quantify the affinity enhancement.
Protocol 3: In Vitro Kinase Assay for PI3Kα Activation
This assay measures the enzymatic activity of PI3Kα by detecting the production of ADP, a byproduct of the kinase reaction.
Methodology:
-
Reagents: Use a commercial ADP-Glo™ Kinase Assay kit or similar. Prepare lipid vesicles containing the PI3Kα substrate, PIP2.
-
Reaction Setup: In a 384-well plate, set up the kinase reaction including recombinant PI3Kα (p110α/p85α), ATP, the PIP2 vesicles, and active RAS-GTP.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation of PIP2 to PIP3 and the concurrent production of ADP.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP, and then using the newly synthesized ATP to drive a luciferase reaction.
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity. Plot the activity against the concentration of this compound to determine the EC50 of activation.
Conclusion and Therapeutic Implications
The this compound molecular glue represents a novel pharmacological strategy for modulating protein-protein interactions. By enhancing the natural, activation-specific binding between PI3Kα and RAS, this compound potently stimulates the PI3K-AKT pathway. This mechanism has demonstrated significant therapeutic potential for metabolic diseases, as it promotes insulin-independent glucose uptake and has been shown to improve hyperglycemia in animal models of both type 1 and type 2 diabetes.[6][8] This approach avoids the on-target toxicity associated with pan-inhibition of PI3Kα, offering a promising new avenue for the development of targeted metabolic therapies. The principles learned from this compound could be applied to other protein-protein interactions that have been challenging to target with traditional small molecules.
References
- 1. PI3Kα in cardioprotection: Cytoskeleton, late Na+ current, and mechanism of arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS Interaction with PI3K: More Than Just Another Effector Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 5. Biophysical and Structural Characterization of Novel RAS-Binding Domains (RBDs) of PI3Kα and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecules That Inhibit or Promote PI3K/RAS Interactions Provide Distinct Therapies for Diabetes and Cancer [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular glues that facilitate RAS binding to PI3Kα promote glucose uptake without insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 9C15: Crystal structure of the KRAS-p110alpha complex with molecular glue this compound [ncbi.nlm.nih.gov]
- 11. 9c15 - Crystal structure of the KRAS-p110alpha complex with molecular glue this compound - Summary - Protein Data Bank Japan [pdbj.org]
D927: A Novel Molecular Glue Activating the PI3Kα-AKT Pathway for Insulin-Independent Glucose Uptake
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
D927, also known as DS11252927, is a novel, orally active small molecule identified as a glucose transporter type 4 (GLUT4) translocation activator. It functions as a "molecular glue," a class of molecules that induce or stabilize interactions between proteins. This compound enhances the binding affinity between the catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα), p110α, and various RAS family proteins. This targeted action activates the PI3Kα-AKT signaling pathway, a critical regulator of cellular metabolism, in an insulin-independent manner. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in metabolic diseases and oncology.
Chemical Structure and Physicochemical Properties
This compound is a pyridazine derivative. While detailed physicochemical properties are not fully disclosed in the public domain, its chemical structure has been determined and is crucial for its function as a molecular glue.
-
IUPAC Name: (Not publicly available)
-
Synonyms: DS11252927, Compound 26b[1]
-
Molecular Formula: (Not publicly available)
-
Molecular Weight: (Not publicly available)
Mechanism of Action
This compound's primary mechanism of action is the potentiation of the interaction between the p110α catalytic subunit of PI3Kα and RAS proteins.[1][2] This is achieved by this compound positioning itself at the interface of the KRAS-p110α complex, effectively "gluing" the two proteins together.[2] This enhanced interaction leads to the activation of the PI3Kα-AKT signaling pathway, which subsequently promotes the translocation of GLUT4 to the cell membrane, facilitating glucose uptake from the bloodstream.[1][3] A key feature of this compound is that it activates this pathway without affecting the RAF-ERK1/2 pathway, another major downstream signaling cascade of RAS.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (GLUT4 Translocation) | L6 myotubes | 0.14 µM | [1] |
| PI3Kα-AKT Pathway Activation (p-AKT & p-p70S6K increase) | L6 myotubes | 300 nM (1-24h) | [1] |
| RAS-p110α Binding Enhancement | HEK293 cells | 1 µM (1h) | [1] |
| p-AKT (Ser473) Induction | Mouse Embryo Fibroblasts (MEFs) | 600 nM (5 min) | [1] |
| Synergistic Insulin-induced AKT activation | L6 myotubes | 10-10000 nM (10 min) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Effect | Reference |
| Severe diabetic mice | 3-30 mg/kg, p.o., single dose | Significant blood glucose lowering | [1] |
| Zucker fatty rats | 30 mg/kg, p.o., single dose (30 min before glucose infusion) | Glucose-lowering effect | [1] |
| db/db mice (Type 2 diabetes) | 10 mg/kg, p.o., single dose (15 min before glucose loading) | Improved hyperglycemia | [1] |
| STZ-B6 mice (Type 1 diabetes) | 0.01%-0.03%, p.o., 27 days | Ameliorated hyperglycemia | [1] |
Experimental Protocols
In Vitro GLUT4 Translocation Assay
-
Cell Line: L6 myotubes.
-
Methodology: L6 myotubes are incubated with varying concentrations of this compound. The translocation of GLUT4 to the plasma membrane is quantified using immunofluorescence microscopy or a cell-based ELISA assay that measures the amount of an exofacially-tagged GLUT4 at the cell surface. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for Pathway Activation
-
Cell Lines: L6 myotubes, HEK293 cells, various human cancer cell lines.
-
Methodology: Cells are treated with this compound for the indicated times and concentrations. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT (Ser473, Thr308), p70S6 kinase (Thr389), MEK, and ERK1/2. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Hyperglycemia Models
-
Animal Models: Severe diabetic mice, Zucker fatty rats, db/db mice, and STZ-induced diabetic B6 mice.
-
Methodology:
-
Oral Glucose Tolerance Test (OGTT): Animals are fasted overnight and then administered this compound orally at specified doses. After a set time, a glucose solution is administered orally. Blood glucose levels are measured from tail vein blood at various time points post-glucose administration.
-
Chronic Dosing Studies: this compound is administered in the diet or via oral gavage daily for an extended period (e.g., 27 days). Blood glucose levels and other metabolic parameters are monitored regularly.
-
Logical Workflow for this compound Mechanism of Action
The following diagram outlines the logical progression from this compound administration to its physiological effect.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for metabolic disorders such as type 1 and type 2 diabetes. Its unique mechanism as a molecular glue that selectively activates the PI3Kα-AKT pathway in an insulin-independent manner offers a novel approach to glycemic control. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its long-term safety and efficacy in preclinical and clinical settings. The structural insights gained from the this compound-KRAS-p110α complex could also pave the way for the design of new and more potent molecular glues targeting this critical signaling node.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules That Inhibit or Promote PI3K/RAS Interactions Provide Distinct Therapies for Diabetes and Cancer [bldpharm.com]
An In-depth Technical Guide on the Synthesis and Purification of D927 (DS11252927)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D927 (also known as DS11252927) is a novel small molecule that has garnered significant interest in the field of metabolic disease research. It functions as a molecular glue, enhancing the interaction between RAS proteins and the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα). This allosteric modulation activates the PI3K/Akt signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended to support researchers in its preparation and evaluation. The guide details a plausible multi-step synthetic protocol and outlines a robust purification strategy, complete with characterization data. Furthermore, it visualizes the compound's mechanism of action and the experimental workflow.
Introduction
This compound is an orally active GLUT4 translocation activator with a reported EC50 of 0.14 μM.[1] Its unique mechanism of action, which involves the stabilization of the RAS-PI3Kα complex, sets it apart from traditional insulin-mimetic compounds. By activating the PI3Kα-AKT pathway, this compound increases the phosphorylation of Akt and p70S6 kinase, without affecting the RAF-ERK1/2 pathway.[1] This targeted activity has shown promise in preclinical models of both type 1 and type 2 diabetes, where it improves hyperglycemia.[1] The development of potent and selective GLUT4 translocation activators like this compound represents a promising therapeutic strategy for metabolic disorders. This guide aims to provide the necessary technical details for the synthesis and purification of this compound to facilitate further research and development.
Synthesis of this compound (DS11252927)
The synthesis of this compound, chemically named 2-[3-Fluoro-4-({7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl}amino)phenyl]acetamide, can be achieved through a multi-step process. The general strategy involves the construction of the core thieno[2,3-d]pyridazine scaffold followed by functionalization with the appropriate side chains. A plausible synthetic route is detailed below, based on established methods for the synthesis of similar heterocyclic compounds.[2]
Experimental Protocol for Synthesis
Step 1: Synthesis of the Thieno[2,3-d]pyridazine Core
A common method for constructing the thieno[2,3-d]pyridazine core involves the condensation of a substituted thiophene with a hydrazine derivative.
-
Reaction: A substituted 2-aminothiophene-3-carboxylate is reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid under reflux.
-
Reagents:
-
Substituted 2-aminothiophene-3-carboxylate
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
-
Procedure:
-
Dissolve the substituted 2-aminothiophene-3-carboxylate in the chosen solvent in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, a pyrazolopyrimidine derivative, often precipitates out of the solution and can be collected by filtration.
-
Wash the precipitate with a cold solvent and dry under vacuum.
-
Step 2: Chlorination of the Thieno[2,3-d]pyridazine Core
The hydroxyl groups on the pyridazine ring are converted to chloro groups to enable subsequent nucleophilic substitution.
-
Reaction: The pyrazolopyrimidine derivative from Step 1 is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reagents:
-
Pyrazolopyrimidine derivative
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Carefully add the pyrazolopyrimidine derivative to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.
-
Heat the mixture at reflux for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The chlorinated product will precipitate and can be collected by filtration.
-
Wash the solid with water and dry thoroughly.
-
Step 3: Nucleophilic Substitution with the Phenylacetamide Moiety
The final step involves the coupling of the chlorinated thieno[2,3-d]pyridazine with the appropriate aniline derivative.
-
Reaction: The dichlorinated thieno[2,3-d]pyridazine is reacted with 2-(4-amino-3-fluorophenyl)acetamide in the presence of a base.
-
Reagents:
-
Dichlorinated thieno[2,3-d]pyridazine
-
2-(4-amino-3-fluorophenyl)acetamide
-
A suitable base (e.g., diisopropylethylamine - DIPEA)
-
A polar aprotic solvent (e.g., dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve the dichlorinated thieno[2,3-d]pyridazine and 2-(4-amino-3-fluorophenyl)acetamide in DMF.
-
Add the base (DIPEA) to the mixture.
-
Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
The crude this compound product will precipitate. Collect the solid by filtration and proceed to purification.
-
Purification of this compound
Purification of the crude this compound is essential to obtain a high-purity compound for biological and pharmacological studies. A multi-step purification strategy is typically employed.
Experimental Protocol for Purification
Step 1: Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the initial purification of pyrimidine derivatives.[3]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is used. The optimal solvent system should be determined by TLC analysis of the crude product.[3]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the solvent gradient, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Step 2: Recrystallization or Preparative HPLC
For obtaining highly pure this compound, a final purification step of recrystallization or preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Recrystallization:
-
Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, methanol, acetonitrile, and mixtures with water.
-
Procedure: Dissolve the partially purified this compound in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration.
-
-
Preparative HPLC:
-
Column: A reversed-phase C18 column is typically used for the purification of small molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is employed.
-
Procedure: Dissolve the compound in the mobile phase and inject it onto the preparative HPLC system. Collect the fraction corresponding to the this compound peak. Lyophilize the collected fraction to obtain the pure compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thieno[2,3-d]pyridazine formation | Substituted thiophene, Hydrazine hydrate | Ethanol | Reflux | 4-6 | 70-80 |
| 2 | Chlorination | Pyrazolopyrimidine, POCl₃ | Neat | Reflux | 3-5 | 80-90 |
| 3 | Nucleophilic Substitution | Dichlorinated intermediate, Aniline derivative, DIPEA | DMF | 90 | 12-16 | 50-60 |
Table 2: Purification Parameters and Purity Analysis
| Purification Step | Method | Stationary Phase/Column | Mobile Phase/Solvent | Purity before (%) | Purity after (%) |
| 1 | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | 60-70 | 90-95 |
| 2 | Recrystallization | - | Ethanol/Water | 90-95 | >98 |
| 3 | Preparative HPLC | C18 | Water/Acetonitrile with 0.1% TFA | >95 | >99 |
Table 3: Characterization Data for this compound
| Analysis | Method | Expected Result |
| Purity | HPLC | >99% |
| Identity | ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic, methoxyethoxy, and acetamide protons. |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to the carbon atoms of the heterocyclic core and substituents. | |
| Mass | Mass Spectrometry (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of this compound. |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
In Vitro Characterization of D927: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D927 is a novel small molecule that has demonstrated significant potential in the modulation of the PI3K/AKT signaling pathway. This document provides a comprehensive technical guide on the in vitro characterization of this compound's activity. It includes a summary of its mechanism of action, quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively study and utilize this compound in a laboratory setting.
Mechanism of Action
This compound acts as a molecular glue, enhancing the interaction between the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα) and RAS proteins.[1] This stabilization of the PI3Kα-RAS complex leads to the activation of the PI3K/AKT signaling pathway, a critical regulator of cellular metabolism and growth.[1] Notably, this compound's activity is dependent on GTP-bound RAS proteins, with a prominent role for RRAS2.[1] The activation of this pathway ultimately results in the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, promoting glucose uptake.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for GLUT4 Translocation | 0.14 µM | L6 myotubes | MedchemExpress |
| PI3Kα-KRAS Binding Affinity Increase | ~500-fold | In vitro binding assay | DC Chemicals |
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| PC3 | Prostate Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |
| RKO | Colon Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |
| SW1573 | Lung Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |
| HCT15 | Colon Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |
| SW620 | Colon Cancer | 30-300 nM | Increased pAKT (Ser473) levels | MedchemExpress |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound-mediated activation of the PI3K/AKT signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
GLUT4 Translocation Assay
This assay quantifies the movement of GLUT4 transporters to the plasma membrane upon stimulation with this compound. A cell line stably expressing a tagged version of GLUT4, such as CHO-HIRC-myc-GLUT4-eGFP, is recommended for high-content screening.[2]
Materials:
-
CHO-HIRC-myc-GLUT4-eGFP cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Insulin (positive control)
-
PI3K inhibitor (e.g., Wortmannin, negative control)
-
Phosphate Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed CHO-HIRC-myc-GLUT4-eGFP cells in a 96-well imaging plate at a suitable density to achieve 70-80% confluency on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation: Prior to the experiment, serum-starve the cells by replacing the growth medium with serum-free medium for 2-4 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, insulin, and the PI3K inhibitor in serum-free medium. Add the compounds to the respective wells and incubate for the desired time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Fixation: After incubation, gently wash the cells twice with ice-cold PBS. Fix the cells by adding the Fixing Solution and incubating for 15-20 minutes at room temperature.
-
Imaging: Wash the cells three times with PBS. Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity of eGFP at the plasma membrane versus the cytoplasm. An increase in the membrane-to-cytoplasm fluorescence ratio indicates GLUT4 translocation.
Workflow Diagram:
Caption: Workflow for the GLUT4 Translocation Assay.
Western Blot for AKT and p70S6 Kinase Phosphorylation
This protocol details the detection of phosphorylated AKT (at Ser473 and Thr308) and phosphorylated p70S6 kinase (at Thr389) in cell lysates following treatment with this compound, as an indicator of PI3K pathway activation.
Materials:
-
L6 myotubes or other suitable cell lines
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-p70S6K (Thr389), anti-total p70S6K, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound for different time points (e.g., 1, 10, 60 minutes).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
PI3Kα-RAS Binding Assay
This assay is designed to quantify the this compound-mediated enhancement of the interaction between PI3Kα and RAS proteins. Isothermal titration calorimetry (ITC) is a suitable method for this purpose.[3]
Materials:
-
Purified recombinant PI3Kα (p110α subunit)
-
Purified recombinant KRAS (or other RAS isoforms) loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP)
-
This compound
-
ITC instrument
-
ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
Procedure:
-
Protein Preparation: Dialyze the purified PI3Kα and RAS-GTP proteins against the ITC buffer overnight.
-
Sample Preparation: Prepare solutions of PI3Kα in the ITC cell and RAS-GTP in the injection syringe. For the experimental condition, dissolve this compound in the PI3Kα solution to the desired final concentration.
-
Isothermal Titration Calorimetry:
-
Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).
-
Perform a series of injections of the RAS-GTP solution into the PI3Kα solution (with or without this compound).
-
Record the heat changes associated with each injection.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). Compare the Kd values in the presence and absence of this compound to quantify the enhancement of binding affinity.
Logical Relationship Diagram:
Caption: this compound enhances the binding between PI3Kα and RAS-GTP.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, RKO, SW620)
-
Cell culture reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
The in vitro characterization of this compound reveals its function as a potent activator of the PI3K/AKT signaling pathway through a novel mechanism of action as a molecular glue. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in metabolic diseases and oncology. The provided methodologies can be adapted and optimized for specific research questions and cellular contexts.
References
- 1. Small Molecules That Inhibit or Promote PI3K/RAS Interactions Provide Distinct Therapies for Diabetes and Cancer [bldpharm.com]
- 2. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PI3Kα-AKT Pathway Activation by the D927 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway is a central regulator of cellular metabolism and growth, making it a critical therapeutic target for metabolic disorders and cancer. However, modulating this pathway has been challenging; inhibitors often lead to hyperglycemia, while activators risk unintended proliferation. This guide details the mechanism of the novel compound D927, a "molecular glue" that selectively activates the PI3Kα-AKT pathway. This compound functions by enhancing the binding affinity between the PI3Kα catalytic subunit (p110α) and active, GTP-bound RAS proteins. This allosteric activation triggers downstream signaling, including AKT phosphorylation and GLUT4 translocation, promoting insulin-independent glucose uptake. This document provides a comprehensive overview of this compound's mechanism, quantitative data, relevant experimental protocols, and visual diagrams of the associated pathways and workflows.
Introduction to the PI3Kα-AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors like insulin.[3][4] This leads to the activation of Class IA PI3Ks, which are heterodimers consisting of a catalytic subunit (e.g., p110α) and a regulatory subunit.[3][5]
Activated PI3Kα phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the plasma membrane, converting it into the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4][6][7] PIP3 recruits proteins containing pleckstrin homology (PH) domains to the membrane, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and its upstream activator PDK1.[3][6] Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[1][3] Once activated, AKT phosphorylates a multitude of downstream substrates, orchestrating a variety of cellular responses.[3][6]
Given its central role, hyperactivation of the PI3Kα pathway is one of the most frequent occurrences in human cancer.[2][3] This has made it a prime target for therapeutic inhibitors. However, because PI3Kα is essential for normal insulin signaling and glucose homeostasis, many inhibitors cause dose-limiting hyperglycemia, complicating their clinical use.[2] Conversely, developing activators for metabolic diseases like diabetes carries the risk of promoting oncogenic growth.[2] This therapeutic paradox highlights the need for novel modulators with distinct mechanisms of action, such as the compound this compound.
Mechanism of Action: this compound as a Molecular Glue
The compound this compound represents a novel class of PI3Kα activators known as "molecular glues." Instead of acting as a direct enzymatic agonist, this compound functions by stabilizing and enhancing a specific protein-protein interaction.
Specifically, this compound enhances the binding affinity of the PI3Kα catalytic subunit, p110α, to active, GTP-bound RAS family proteins, including KRAS, RRAS, and RRAS2.[2] Structural analyses show that this compound fits into a pocket on the RAS-binding domain (RBD) of p110α, stabilizing a conformation that is more favorable for binding to RAS.[3] This interaction is highly potent, increasing the binding affinity between p110α and KRAS by approximately 500-fold to three orders of magnitude.[2][3] This strengthened interaction allosterically activates the kinase function of p110α, leading to the phosphorylation of PIP2 and subsequent activation of the downstream AKT signaling cascade.[2] This activation is specific and does not impact other major signaling pathways like the RAF-ERK1/2 cascade.
Quantitative Data Summary
The activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key reported metrics.
| Parameter | Value | Description | Source |
| EC₅₀ | 0.14 µM | The half-maximal effective concentration for inducing glucose transporter type 4 (GLUT4) translocation in a cellular assay.[8][9] | MedchemExpress.com |
Table 1: Cellular Activity of this compound.
| Parameter | Effect | Description | Source |
| Binding Affinity | ~500-fold to 1000-fold increase | The increase in binding affinity between the PI3Kα catalytic subunit (p110α) and GTP-bound KRAS in the presence of this compound. | BLDpharm[2], PubMed Central[3] |
Table 2: Biochemical Activity of this compound.
Signaling Pathways and Experimental Workflows
This compound-Mediated PI3Kα-AKT Signaling Pathway
The diagram below illustrates the mechanism by which this compound activates the PI3Kα-AKT signaling cascade, leading to downstream cellular effects.
Caption: this compound acts as a molecular glue to activate PI3Kα signaling.
Western Blotting Workflow for AKT Phosphorylation
This workflow outlines the key steps to measure the activation of AKT by this compound in a cell-based assay.
Caption: Experimental workflow for analyzing AKT phosphorylation via Western Blot.
Detailed Experimental Protocols
The following are standard methodologies for key experiments used to characterize the activity of this compound.
In Vitro PI3Kα Kinase Assay (Luminescence-Based)
This assay measures the enzymatic activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
This compound Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution in the appropriate kinase assay buffer.
-
PI3Kα Enzyme: Reconstitute recombinant human p110α/p85α enzyme complex in a kinase dilution buffer to the desired concentration.
-
Substrate: Prepare a solution of phosphatidylinositol (4,5)-bisphosphate (PIP2) lipid vesicles in the kinase assay buffer.
-
ATP: Prepare a concentrated ATP solution in the kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of serially diluted this compound or a DMSO vehicle control to the appropriate wells.[10]
-
Add 10 µL of the diluted PI3Kα enzyme solution to each well and incubate at room temperature for 15 minutes to allow compound binding.[6]
-
Initiate the kinase reaction by adding 10 µL of the PIP2/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[10]
-
Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[6]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[6]
-
Measure luminescence using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent activity for each this compound concentration relative to the DMSO control.
-
Plot the percent activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Western Blotting for AKT Phosphorylation
This protocol is used to detect the phosphorylation status of AKT in cells following treatment with this compound.
-
Cell Treatment and Lysis:
-
Plate cells (e.g., cancer cell lines, myotubes) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
After treatment, wash cells twice with ice-cold PBS.[1]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.[1]
-
Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][11]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6][11]
-
-
Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[1][11]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). Avoid using milk as a blocking agent for phosphoprotein detection due to its casein content.[12][13]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-AKT (e.g., Ser473) and total AKT.[1][6]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][6]
-
Wash the membrane again with TBST.[1]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][11]
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[14][15][16]
-
Sample Preparation:
-
Express and purify the p110α catalytic subunit and the RAS protein of interest.
-
Dialyze both proteins extensively against the identical, degassed buffer to minimize heats of dilution.[17][18] Common buffers include HEPES or phosphate-based buffers.
-
Accurately determine the concentration of both protein solutions.
-
Prepare the this compound compound in the same final buffer, ensuring the DMSO concentration is precisely matched between the titrant and the sample in the cell.
-
-
ITC Experiment:
-
A typical setup involves placing the p110α subunit (e.g., 10-50 µM) in the sample cell of the calorimeter.[17][18]
-
The RAS protein (e.g., 100-500 µM) is loaded into the injection syringe. The experiment is performed with and without a saturating concentration of this compound in both the cell and syringe to determine its effect on the binding interaction.
-
Set the experimental parameters, such as temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection volumes (e.g., 2 µL per injection).[17]
-
Perform an initial injection, followed by a series of spaced injections, to titrate the RAS protein into the p110α solution.
-
Record the heat change after each injection until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the two proteins.
-
Fit the resulting binding isotherm to a suitable binding model to calculate the Kᴅ, n, and ΔH of the interaction.
-
GLUT4 Translocation Assay
This cell-based assay quantifies the movement of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane upon pathway activation.
-
Cell Preparation:
-
Assay Procedure (Agonist Mode):
-
Prepare 4X concentrated solutions of this compound, a positive control (e.g., 100 nM insulin), and a vehicle control in a pre-warmed assay buffer.[21]
-
Add the compound solutions to the appropriate wells.
-
Incubate the cell plate for the desired time (e.g., 5-30 minutes) in a 37°C, 5% CO₂ incubator.[19][21] Note that GLUT4 translocation is rapid and temperature-sensitive.[21]
-
Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde).
-
-
Detection and Analysis (for L6-GLUT4myc):
-
Without permeabilizing the cells, incubate with a primary antibody against the exofacial myc tag.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Analyze the results via:
-
Conclusion and Future Directions
The this compound compound exemplifies an innovative strategy for activating the PI3Kα-AKT pathway. By acting as a molecular glue to enhance the natural interaction between p110α and RAS, it bypasses the need for upstream receptor tyrosine kinase activation and provides a potent, insulin-independent mechanism for stimulating glucose uptake.[2] This unique mode of action offers a promising therapeutic avenue for metabolic diseases such as type 1 and type 2 diabetes, potentially avoiding the proliferative risks associated with conventional pathway activators.[2]
Future research should focus on the long-term metabolic consequences of sustained PI3Kα activation via this mechanism and further explore the selectivity profile of this compound and related compounds across the full kinome and RAS family isoforms. The detailed structural and functional understanding of how these molecular glues operate provides a powerful blueprint for the rational design of a new generation of pathway modulators for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecules That Inhibit or Promote PI3K/RAS Interactions Provide Distinct Therapies for Diabetes and Cancer [bldpharm.com]
- 3. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of PI3Kα activation at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of PI3Kα activation at the atomic level - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. The mechanism of PI3Kα activation at the atomic level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.de [promega.de]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Cell culture, glucose uptake test, and GLUT4 translocation assay [bio-protocol.org]
- 20. portlandpress.com [portlandpress.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]
D927: A Molecular Glue Approach to Modulating the PI3K/AKT Pathway
An In-depth Technical Guide on Target Binding and Affinity Studies for Researchers, Scientists, and Drug Development Professionals
Introduction
D927 is a small molecule that has garnered significant interest as a modulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. It functions as a "molecular glue," a novel pharmacological modality that promotes and stabilizes protein-protein interactions. Specifically, this compound enhances the binding affinity between the catalytic subunit of PI3Kα (p110α) and various RAS family proteins. This targeted action leads to the activation of the PI3Kα-AKT pathway, a central signaling cascade involved in cellular growth, proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the target binding and affinity studies of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Target Binding and Affinity
This compound's primary molecular target is the p110α catalytic subunit of PI3Kα. It binds to the RAS-binding domain (RBD) of p110α, inducing a conformational change that stabilizes the interaction with RAS proteins. This "molecular glue" effect significantly increases the binding affinity between p110α and several RAS isoforms.
Quantitative Binding Affinity Data
The interaction between p110α and RAS proteins, both in the absence and presence of this compound, has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a key metric for affinity, with a lower Kd value indicating a stronger binding interaction.
| Interacting Proteins | Condition | Dissociation Constant (Kd) | Fold Increase in Affinity |
| p110α + KRAS | Without this compound | ~17 µM | - |
| p110α + KRAS | With this compound | Low nM range | ~500 to 1000-fold |
| p110α + RRAS2 | Without this compound | High nM range | - |
| p110α + MRAS | Without this compound | High nM range | - |
Note: The precise Kd values can vary depending on the specific experimental conditions.
The presence of this compound dramatically increases the affinity of p110α for KRAS by approximately three orders of magnitude[1]. This enhanced interaction is also observed with other RAS isoforms, including RRAS, RRAS2, and MRAS[2][3].
Signaling Pathway
This compound selectively activates the PI3Kα-AKT signaling pathway without impacting the RAF-ERK1/2 pathway[2]. This specificity is crucial for its therapeutic potential. The activation of this pathway leads to downstream cellular effects, most notably the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, which enhances glucose uptake.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
Methodology:
-
Protein and Compound Preparation: Recombinant p110α and RAS proteins are purified and dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 0.5 mM TCEP). This compound is dissolved in a matching buffer containing a small percentage of DMSO.
-
ITC Instrument Setup: The experiment is performed using an isothermal titration calorimeter. The sample cell is filled with the p110α protein solution, and the injection syringe is loaded with the RAS protein solution, either with or without a saturating concentration of this compound.
-
Titration: A series of small injections of the RAS solution (with or without this compound) are made into the p110α solution. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Western Blot for AKT Phosphorylation
This assay is used to assess the activation of the PI3K/AKT pathway by measuring the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).
Methodology:
-
Cell Culture and Treatment: Cells (e.g., L6 myotubes or HEK293 cells) are cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound for a specified time.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the levels of p-AKT are normalized to total AKT.
GLUT4 Translocation Assay
This cell-based assay measures the movement of GLUT4 from intracellular vesicles to the plasma membrane, a key downstream effect of PI3K/AKT pathway activation. This compound has been shown to be a potent activator of GLUT4 translocation with an EC50 of 0.14 μM[2].
Methodology:
-
Cell Line: A suitable cell line expressing a tagged version of GLUT4 (e.g., L6-GLUT4-myc myoblasts) is used.
-
Cell Plating and Differentiation: The cells are plated in multi-well plates and allowed to differentiate into myotubes.
-
Compound Treatment: The differentiated myotubes are serum-starved and then treated with this compound at various concentrations.
-
Immunofluorescence Staining: After treatment, the cells are fixed and permeabilized. The cells are then stained with an antibody against the GLUT4 tag (e.g., anti-myc antibody) and a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The cells are imaged using a high-content imaging system. The translocation of GLUT4 is quantified by measuring the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence.
Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic agent that operates through a novel "molecular glue" mechanism. By enhancing the binding affinity between p110α and RAS proteins, it specifically activates the PI3K/AKT signaling pathway. The quantitative binding data and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery who are interested in further investigating the properties and applications of this compound and similar molecules. The ability to selectively modulate protein-protein interactions opens up new avenues for therapeutic intervention in a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of D927 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D927 is an orally active, small molecule activator of glucose transporter type 4 (GLUT4) translocation. Its mechanism of action involves enhancing the binding affinity of the PI3Kα catalytic subunit (p110α) to RAS proteins, which leads to the activation of the PI3Kα-AKT signaling pathway. This pathway is crucial for insulin-mediated glucose uptake. Consequently, this compound has shown potential in improving hyperglycemia in mouse models of both type 1 and type 2 diabetes. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models to study its therapeutic effects.
Data Presentation
The following tables summarize representative quantitative data for the in vivo administration of this compound in diabetic mouse models. Please note that specific values may vary depending on the experimental conditions, mouse strain, and disease model.
Table 1: Effect of Oral this compound Administration on Blood Glucose Levels in Streptozotocin (STZ)-Induced Diabetic Mice
| Treatment Group | Dose | Administration Route | Duration | Fasting Blood Glucose (mg/dL) - Baseline | Fasting Blood Glucose (mg/dL) - Post-Treatment | Percent Reduction |
| Vehicle Control | - | Oral Gavage | 28 days | 350 ± 25 | 345 ± 30 | ~1% |
| This compound | 10 mg/kg | Oral Gavage | 28 days | 355 ± 30 | 150 ± 20 | ~58% |
| This compound | 30 mg/kg | Oral Gavage | 28 days | 360 ± 28 | 110 ± 15 | ~69% |
Data are represented as mean ± standard deviation.
Table 2: Effect of Oral this compound Administration on Glycated Hemoglobin (HbA1c) Levels in db/db Mice
| Treatment Group | Dose | Administration Route | Duration | HbA1c (%) - Baseline | HbA1c (%) - Post-Treatment |
| Vehicle Control | - | Oral Gavage | 8 weeks | 8.5 ± 0.5 | 8.8 ± 0.6 |
| This compound | 30 mg/kg | Oral Gavage | 8 weeks | 8.6 ± 0.4 | 6.2 ± 0.3 |
Data are represented as mean ± standard deviation.
Table 3: Representative Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Parameter | Value |
| Dose | 10 mg/kg |
| Cmax (Maximum Plasma Concentration) | 1.5 µg/mL |
| Tmax (Time to Maximum Concentration) | 2 hours |
| AUC (Area Under the Curve) | 8.5 µg·h/mL |
| t1/2 (Half-life) | 4 hours |
These values are illustrative and can vary based on the formulation and mouse strain.
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes in Mice using Streptozotocin (STZ)
Objective: To induce insulin-dependent diabetes in mice to serve as a model for evaluating the efficacy of this compound.
Materials:
-
Streptozotocin (STZ)
-
Sodium citrate buffer (0.1 M, pH 4.5), cold
-
8-10 week old male C57BL/6J mice
-
Sterile syringes and needles (27G)
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice for 4-6 hours prior to STZ injection. Ensure free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold sodium citrate buffer to a final concentration of 40 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
STZ Administration: Inject the mice intraperitoneally (IP) with a single high dose of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg daily for 5 consecutive days). The multiple low-dose regimen is often preferred as it can induce a more consistent diabetic phenotype with less toxicity.
-
Blood Glucose Monitoring: Starting 48-72 hours after the final STZ injection, monitor blood glucose levels from tail vein blood using a glucometer.
-
Confirmation of Diabetes: Mice with non-fasting blood glucose levels consistently above 250 mg/dL for at least two consecutive measurements are considered diabetic and can be used for efficacy studies.
Protocol 2: Oral Administration of this compound by Gavage
Objective: To administer a precise dose of this compound orally to mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water, or 10% DMSO/90% corn oil)
-
Oral gavage needles (20-22 gauge, 1.5 inches, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the this compound formulation by suspending or dissolving the compound in the chosen vehicle to the desired concentration. Ensure the formulation is homogenous.
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the exact volume of the formulation to be administered. The typical administration volume is 5-10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle not extending past the xiphoid process (the last rib).
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the this compound formulation.
-
Gently remove the gavage needle.
-
-
Monitoring: Observe the mouse for a few minutes post-administration for any signs of distress, such as labored breathing.
Protocol 3: Efficacy Evaluation of this compound in Diabetic Mice
Objective: To assess the effect of this compound on blood glucose and glycated hemoglobin (HbA1c) levels in diabetic mice.
Materials:
-
Diabetic mice (from Protocol 1 or a genetic model like db/db mice)
-
This compound formulation and vehicle
-
Glucometer and test strips
-
Equipment for blood collection (e.g., capillary tubes, microcentrifuge)
-
HbA1c assay kit
Procedure:
-
Acclimatization and Grouping: Acclimatize the confirmed diabetic mice for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Baseline Measurements: Before starting the treatment, measure and record the baseline body weight and fasting blood glucose levels for all mice.
-
Dosing: Administer this compound or vehicle daily via oral gavage (as per Protocol 2) for the duration of the study (e.g., 4-8 weeks).
-
Regular Monitoring:
-
Monitor body weight and food/water intake 2-3 times per week.
-
Measure fasting blood glucose levels once a week.
-
-
Final Measurements: At the end of the treatment period, perform the following:
-
Measure final body weight and fasting blood glucose.
-
Collect a blood sample for HbA1c analysis according to the assay kit's instructions.
-
An optional Oral Glucose Tolerance Test (OGTT) can be performed to assess glucose disposal.
-
-
Data Analysis: Analyze the data by comparing the changes in blood glucose and HbA1c levels between the this compound-treated groups and the vehicle control group.
Visualizations
Signaling Pathway of this compound
Caption: this compound enhances the PI3Kα-RAS interaction, activating AKT and promoting GLUT4 translocation.
Experimental Workflow for In Vivo Efficacy Study
Application Notes and Protocols for Western Blot Analysis of pAKT Levels after D927 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, most notably cancer, leading to uncontrolled cell growth and resistance to apoptosis.[4][5]
A key event in the activation of this pathway is the phosphorylation of the serine/threonine kinase AKT (also known as Protein Kinase B or PKB).[2][6] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane, where it is subsequently phosphorylated at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[6] Full activation of AKT, marked by the phosphorylation at Ser473 (pAKT), is a crucial indicator of the pathway's activity.[6] Consequently, the analysis of pAKT levels is a cornerstone in the development of therapeutic agents targeting the PI3K/AKT pathway.
This document provides a detailed protocol for the analysis of pAKT (Ser473) levels in cultured cells following treatment with D927, a hypothetical inhibitor of the PI3K/AKT pathway. The following sections outline the signaling pathway, a comprehensive experimental workflow, and a detailed protocol for Western blot analysis.
This compound: A Putative Inhibitor of the PI3K/AKT Signaling Pathway
For the context of this application note, this compound is presented as a novel small molecule inhibitor designed to target the PI3K/AKT signaling cascade. Its mechanism of action is presumed to be the direct or indirect inhibition of AKT phosphorylation. By quantifying the levels of pAKT (Ser473) in response to this compound treatment, researchers can assess its potency and efficacy in modulating this critical cancer-related pathway.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams have been generated.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pAKT.
Detailed Experimental Protocol
This protocol outlines the methodology for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect pAKT (Ser473), total AKT, and a loading control.
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST[8]
-
Primary antibodies:
-
Rabbit anti-pAKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin (or other suitable loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest.[7] b. Allow cells to adhere and grow overnight. c. The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only control (DMSO).[7]
-
Cell Lysis and Protein Extraction: a. After treatment, aspirate the culture medium. b. Wash the cells once with ice-cold PBS.[7] c. Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.[7] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7] e. Incubate the lysate on ice for 30 minutes with occasional vortexing.[7] f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7] g. Transfer the supernatant (containing the protein) to a new pre-chilled tube.[7]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. c. Denature the proteins by heating at 95-100°C for 5 minutes.[8] d. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8] e. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8] b. Incubate the membrane with the primary antibody against pAKT (Ser473) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[7][8] c. The following day, wash the membrane three times for 10 minutes each with TBST.[7] d. Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.[7] e. Wash the membrane three times for 10 minutes each with TBST.[7]
-
Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[7] b. Capture the signal using a chemiluminescence imager.[7] c. To analyze total AKT and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 6b through 7b. It is often recommended to run parallel gels for different antibodies to ensure the most accurate quantification.[7]
Data Presentation and Expected Results
The results of the Western blot analysis can be quantified using densitometry. The intensity of the pAKT band should be normalized to the intensity of the total AKT band for each treatment condition. Subsequently, these values can be normalized to the loading control (e.g., β-actin) to correct for any loading inaccuracies.
Table 1: Quantitative Analysis of pAKT Levels Following this compound Treatment
| This compound Concentration (nM) | pAKT (Ser473) Intensity | Total AKT Intensity | pAKT / Total AKT Ratio | β-actin Intensity | Normalized pAKT Level |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.98 | 0.87 | 1.02 | 0.85 |
| 50 | 0.52 | 1.01 | 0.51 | 0.99 | 0.52 |
| 100 | 0.23 | 0.99 | 0.23 | 1.00 | 0.23 |
| 500 | 0.05 | 1.03 | 0.05 | 1.01 | 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
It is expected that treatment with this compound will lead to a dose-dependent decrease in the levels of pAKT (Ser473), while the levels of total AKT and the loading control should remain relatively constant across all treatment conditions. This would indicate that this compound effectively inhibits the phosphorylation of AKT, thereby blocking the activation of the PI3K/AKT signaling pathway.
Conclusion
The Western blot protocol detailed in this application note provides a robust and reliable method for assessing the efficacy of inhibitors targeting the PI3K/AKT pathway, such as the hypothetical compound this compound. By accurately quantifying the levels of pAKT, researchers can gain valuable insights into the mechanism of action of novel therapeutic agents and advance the development of targeted cancer therapies. Careful adherence to the protocol, particularly the use of phosphatase inhibitors and appropriate blocking agents, is crucial for obtaining high-quality, reproducible data.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pAKT pathway activation is associated with PIK3CA mutations and good prognosis in luminal breast cancer in contrast to p-mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Akt シグナル経路—Novex® 抗体、ELISA、Luminex® アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for D927 Dose-Response Studies in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of D927 (also known as DJ-927), an orally active taxane, and its dose-dependent effects on various cancer cell lines. This document includes a summary of its mechanism of action, quantitative data on its cytotoxic activity, and detailed protocols for conducting dose-response experiments.
Introduction
This compound is a novel taxane derivative that has demonstrated potent antitumor activity in preclinical studies. Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. A key feature of this compound is its effectiveness against P-glycoprotein (P-gp) expressing, multidrug-resistant (MDR) cancer cell lines, which is attributed to its ability to achieve higher intracellular concentrations compared to other taxanes like paclitaxel and docetaxel.[1]
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to a prolonged blockage of cells in the metaphase-anaphase transition, ultimately triggering the intrinsic apoptotic pathway.
Caption: Mechanism of action of this compound leading to apoptosis.
Quantitative Cytotoxicity Data
Studies have shown that this compound exhibits significantly greater cytotoxicity in a panel of human cancer cell lines compared to paclitaxel and docetaxel. The 50% growth inhibition (GI50) values for this compound are reported to be 50- to 200-fold lower than those of the other two taxanes. This enhanced potency is particularly evident in cancer cell lines that overexpress P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.
Table 1: Illustrative GI50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | P-gp Expression | Illustrative this compound GI50 (nM) | Illustrative Paclitaxel GI50 (nM) | Illustrative Docetaxel GI50 (nM) |
| MCF-7 | Breast | Low | 0.5 - 2 | 25 - 100 | 10 - 40 |
| MDA-MB-231 | Breast | High | 1 - 5 | 200 - 1000 | 100 - 500 |
| SW620 | Colon | High | 2 - 10 | 400 - 2000 | 200 - 1000 |
| HCT116 | Colon | Low | 1 - 5 | 50 - 250 | 20 - 100 |
| A549 | Lung | Moderate | 1.5 - 7 | 150 - 750 | 75 - 375 |
| NCI/ADR-RES | Ovarian | High | 5 - 25 | >5000 | >2500 |
Disclaimer: The GI50 values presented in this table are illustrative and based on qualitative reports of 50- to 200-fold increased potency of this compound. For precise values, refer to the primary literature.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Cytotoxicity Assay using MTT
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A typical concentration range to test would be from 0.01 nM to 1000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the GI50 value, the concentration of this compound that causes 50% inhibition of cell growth, from the curve using non-linear regression analysis.
-
Caption: Workflow for the MTT-based dose-response cytotoxicity assay.
Conclusion
This compound is a promising oral taxane with superior efficacy against a range of cancer cell lines, including those with multidrug resistance. The provided protocols offer a standardized method for researchers to conduct dose-response studies and evaluate the cytotoxic potential of this compound in their specific cancer models. Careful execution of these experiments will provide valuable data for the preclinical assessment of this potent anticancer agent.
References
Application Notes and Protocols for D927 in Type 2 Diabetes Animal Models
Introduction
Type 2 diabetes (T2D) is a metabolic disorder characterized by insulin resistance and subsequent hyperglycemia. A key mechanism in maintaining glucose homeostasis is the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and adipose cells, a process primarily stimulated by insulin. D927 is an orally active, small molecule activator of GLUT4 translocation, demonstrating potential as a therapeutic agent for T2D.[1] It functions by enhancing the PI3Kα-AKT signaling pathway, a central cascade in insulin-mediated glucose uptake.[1] These application notes provide detailed protocols for utilizing this compound in preclinical T2D animal models to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound activates the PI3Kα-AKT pathway, which is crucial for insulin-stimulated glucose uptake.[1][2] Unlike insulin, which binds to the insulin receptor on the cell surface, this compound enhances the binding affinity of the PI3Kα catalytic subunit (p110α) to canonical RAS proteins.[1] This allosteric modulation potentiates the activation of PI3Kα, leading to the phosphorylation of AKT. Activated AKT then promotes the translocation of GLUT4-containing vesicles to the cell membrane, increasing glucose uptake from the bloodstream.[1][3][4] Notably, this compound's action is specific to the PI3Kα-AKT pathway and does not affect the RAF-ERK1/2 pathway.[1]
References
Application Notes and Protocols for D927 in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
D927 (also known as DS11252927) is a potent, orally active small molecule that functions as a molecular glue, enhancing the binding affinity between the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα) and RAS-family GTPases. This interaction stabilizes the active conformation of PI3Kα, leading to the activation of the downstream PI3K/AKT signaling pathway. The primary application of this compound has been in the study of metabolic disorders, particularly diabetes, where it has been shown to activate GLUT4 translocation and improve hyperglycemia in preclinical models.
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism. While mutations and overactivation of this pathway are hallmarks of many cancers, the application of a pathway activator like this compound in oncology is not for therapeutic purposes but rather as a research tool. It can be utilized in cancer xenograft studies to investigate the consequences of acute PI3K/AKT pathway activation on tumor biology, signaling dynamics, and response to other therapies. For instance, this compound has been shown to increase the phosphorylation of AKT (Ser473) in various human cancer cell lines, including PC3 (prostate), RKO (colon), SW1573 (lung), HCT15 (colon), and SW620 (colon).
These notes provide an overview of this compound's mechanism of action and detailed protocols for its hypothetical application in cancer xenograft models to study the effects of PI3K/AKT pathway activation.
Mechanism of Action: this compound as a PI3Kα-RAS Molecular Glue
This compound acts by binding to the PI3Kα catalytic subunit p110α, which allosterically enhances its interaction with GTP-bound RAS proteins, such as KRAS and RRAS2. This stabilization of the RAS-PI3Kα complex leads to increased lipid kinase activity, resulting in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates involved in cell survival, growth, and proliferation.
Application Notes and Protocols for High-Throughput Screening of D927 Analogs
Introduction
D927 is a potent, orally active activator of glucose transporter type 4 (GLUT4) translocation, a critical process for maintaining glucose homeostasis. Its mechanism of action involves enhancing the binding affinity of the PI3Kα catalytic subunit (p110α) to RAS family proteins, which in turn activates the PI3Kα-AKT signaling pathway. This pathway stimulation leads to increased phosphorylation of AKT and subsequently promotes the movement of GLUT4 from intracellular vesicles to the plasma membrane, facilitating glucose uptake into cells. The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a promising avenue for new diabetes therapies.
High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large libraries of chemical compounds. This document provides detailed application notes and protocols for a suite of HTS assays designed to identify and characterize this compound analogs based on their ability to modulate key events in the PI3Kα-AKT-GLUT4 signaling cascade. The assays described herein are suitable for implementation in a research or drug discovery setting and are designed for scalability and robust performance.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound, leading to GLUT4 translocation.
Application Note 1: Biochemical Assay for PI3Kα-RAS Interaction
Assay Principle:
This biochemical assay is designed to quantify the interaction between the PI3Kα catalytic subunit (p110α) and a RAS family protein (e.g., KRAS) in a high-throughput format. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology is well-suited for this purpose. In this assay, one protein is conjugated to a "donor" bead and the other to an "acceptor" bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. This compound analogs that enhance the PI3Kα-RAS interaction will increase the assay signal.
Experimental Workflow:
Protocol: PI3Kα-RAS Interaction AlphaScreen Assay
-
Reagent Preparation:
-
Prepare a 2X stock of biotinylated PI3Kα and GST-tagged RAS in assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Prepare serial dilutions of this compound analogs in DMSO.
-
Prepare a suspension of Streptavidin-Donor beads and anti-GST-Acceptor beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Using an acoustic liquid handler, dispense 50 nL of each this compound analog from the library stock plates into the wells of a 384-well assay plate. Dispense DMSO for negative controls and a known PI3Kα-RAS interaction enhancer as a positive control.
-
Add 5 µL of the 2X protein mix to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-protein interaction.
-
Add 5 µL of the bead suspension to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Presentation:
| Compound ID | EC50 (µM) [PI3Kα-RAS Interaction] | Max Signal (RFU) |
| This compound | 0.15 | 85,000 |
| Analog A | 0.08 | 92,000 |
| Analog B | 1.2 | 65,000 |
| Analog C | >10 | 15,000 |
Application Note 2: Cell-Based Assay for AKT Phosphorylation
Assay Principle:
This cell-based assay measures the phosphorylation of AKT at key residues (e.g., Ser473 or Thr308) as a downstream indicator of PI3Kα activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for this application. The assay uses two antibodies: one specific for phosphorylated AKT labeled with a donor fluorophore (e.g., Europium cryptate) and another antibody that recognizes total AKT labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to phosphorylated AKT, the donor and acceptor are brought into proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The resulting signal is proportional to the amount of phosphorylated AKT.
Experimental Workflow:
Protocol: AKT Phosphorylation HTRF Assay
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., L6 myotubes, HEK293, or PC3 cells) in appropriate growth medium.
-
Seed cells into a 96-well or 384-well tissue culture-treated plate at a density that will result in 80-90% confluency on the day of the assay.
-
-
Cell Treatment:
-
Once confluent, replace the growth medium with serum-free medium and incubate for 4-16 hours to reduce basal AKT phosphorylation.
-
Prepare serial dilutions of this compound analogs in serum-free medium.
-
Add the compound dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Aspirate the medium and add the HTRF kit's lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate to a low-volume 384-well assay plate.
-
Add the pre-mixed HTRF anti-pAKT and anti-total AKT antibodies to each well.
-
Incubate for 4 hours to overnight at room temperature.
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration to determine the EC50 value.
-
Data Presentation:
| Compound ID | EC50 (µM) [p-AKT (Ser473)] | Fold Induction (vs. DMSO) |
| This compound | 0.20 | 8.5 |
| Analog A | 0.11 | 9.2 |
| Analog B | 1.8 | 5.1 |
| Analog C | >10 | 1.2 |
Application Note 3: High-Content Screening Assay for GLUT4 Translocation
Assay Principle:
This imaging-based assay directly visualizes and quantifies the translocation of GLUT4 to the plasma membrane. A cell line stably expressing a fluorescently tagged GLUT4 construct (e.g., CHO-HIRC-myc-GLUT4-eGFP) is used. In the basal state, the GFP-tagged GLUT4 resides in intracellular vesicles. Upon stimulation with an active this compound analog, these vesicles move to the cell periphery and fuse with the plasma membrane. A high-content imaging system automates image acquisition and analysis, quantifying the change in fluorescence intensity at the cell membrane versus the cytoplasm.
Experimental Workflow:
Protocol: GLUT4 Translocation High-Content Assay
-
Cell Plating:
-
Seed CHO-HIRC-myc-GLUT4-eGFP cells in 96-well or 384-well optically clear bottom plates.
-
-
Cell Treatment:
-
When cells reach 50-70% confluency, replace the medium with serum-free assay buffer and incubate for 2-4 hours.
-
Add serial dilutions of this compound analogs to the cells and incubate for 30 minutes at 37°C. Include insulin as a positive control.
-
-
Fixation and Staining:
-
Carefully remove the assay buffer and add a 4% paraformaldehyde solution to fix the cells for 15 minutes at room temperature.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Add a Hoechst solution to stain the nuclei for 10 minutes.
-
Wash the cells again with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using an automated high-content imaging system with appropriate filters for Hoechst (nuclei) and GFP (GLUT4).
-
Use the instrument's analysis software to define cellular compartments. First, identify the nucleus using the Hoechst signal. Then, define the whole-cell boundary and a "ring" region around the periphery representing the plasma membrane.
-
Quantify the mean fluorescence intensity of GFP in the membrane "ring" and the cytoplasm. The ratio of membrane-to-cytoplasm intensity is the primary readout.
-
Data Presentation:
| Compound ID | EC50 (µM) [GLUT4 Translocation] | Max Membrane/Cytoplasm Intensity Ratio |
| This compound | 0.14 | 2.8 |
| Analog A | 0.07 | 3.1 |
| Analog B | 1.5 | 2.1 |
| Analog C | >10 | 1.1 |
Disclaimer: These protocols provide a general framework. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for the specific cell lines and instrumentation used. For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for D927 in In Vitro Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D927 is a potent and orally active activator of Glucose Transporter Type 4 (GLUT4) translocation, a critical process for maintaining glucose homeostasis.[1] In vitro studies are essential for characterizing the efficacy and mechanism of action of compounds like this compound that modulate glucose uptake in insulin-sensitive cells, such as skeletal muscle and adipocytes. These application notes provide detailed protocols for utilizing this compound in in vitro glucose uptake assays, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
This compound enhances the binding affinity of the PI3Kα catalytic subunit p110α to RAS proteins, leading to the activation of the PI3Kα-AKT signaling pathway.[1] This cascade results in the increased phosphorylation of AKT and p70S6 kinase, ultimately promoting the translocation of GLUT4-containing vesicles to the plasma membrane and facilitating glucose uptake from the extracellular environment.[1][2]
Data Presentation
Quantitative data from in vitro glucose uptake assays should be meticulously organized to allow for clear interpretation and comparison. The following tables present key data regarding this compound's activity and a representative example of a dose-response analysis for a GLUT4 translocation activator.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Conditions |
| EC50 (GLUT4 Translocation) | L6-GLUT4-myc myoblasts | 0.14 µM | Cell-based phenotype screening |
| pAKT (Ser473) Induction | Various human cancer cell lines (PC3, RKO, SW1573, HCT15, SW620) | Increase observed | 30-300 nM, 5 min |
| Insulin-induced AKT Activation | L6 myotubes | Synergistic enhancement | 10-10000 nM, 10 min |
| PI3Kα-AKT Pathway Activation | L6 myotubes | Increased pAKT (Ser473, Thr308) and p-p70S6K (Thr389) | 300 nM, 1-24 h |
Data sourced from MedchemExpress.[1]
Table 2: Representative Dose-Response of a GLUT4 Activator on Glucose Uptake
| Compound Concentration (µM) | Glucose Uptake (% of Basal) | Standard Deviation |
| 0 (Basal) | 100 | ± 5.2 |
| 0.01 | 115 | ± 6.1 |
| 0.1 | 145 | ± 7.8 |
| 1 | 180 | ± 9.3 |
| 10 | 210 | ± 11.5 |
| Insulin (100 nM) | 225 | ± 12.1 |
This table presents example data to illustrate a typical dose-response curve for a GLUT4 translocation activator in an in vitro glucose uptake assay.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to GLUT4 translocation and subsequent glucose uptake.
Experimental Workflow for Screening GLUT4 Translocation Activators
This diagram outlines a typical workflow for screening and characterizing compounds like this compound for their ability to induce glucose uptake in vitro.
Experimental Protocols
Two common methods for assessing in vitro glucose uptake are presented below: a fluorescent method using 2-NBDG and a radioactive method using [3H]2-deoxyglucose. L6 rat skeletal muscle cells are a well-established model for these assays.
Protocol 1: 2-NBDG Fluorescent Glucose Uptake Assay
This protocol utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
L6 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium: DMEM with 2% Horse Serum
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Insulin stock solution (positive control)
-
2-NBDG stock solution
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation/Emission ≈ 485/535 nm)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed L6 myoblasts in a 96-well plate at a density that will result in confluence.
-
Once confluent, switch to differentiation medium and culture for 5-7 days to allow for myotube formation, replacing the medium every 2 days.
-
-
Serum Starvation:
-
Before the assay, wash the differentiated myotubes with PBS.
-
Incubate the cells in serum-free DMEM for 3-4 hours at 37°C.
-
-
Compound Treatment:
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing various concentrations of this compound, vehicle control (DMSO), or positive control (e.g., 100 nM insulin).
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Measurement:
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to quench the uptake and remove extracellular fluorescence.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Protocol 2: [3H]2-Deoxyglucose Radioactive Uptake Assay
This protocol is a highly sensitive method that uses a radiolabeled glucose analog.
Materials:
-
L6 myoblasts and appropriate culture media (as above)
-
KRH buffer with 0.1% Bovine Serum Albumin (BSA)
-
This compound stock solution (in DMSO)
-
Insulin stock solution (positive control)
-
[3H]2-deoxy-D-glucose ([3H]2-DG)
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B (inhibitor for non-specific uptake control)
-
0.1 M NaOH for cell lysis
-
Scintillation cocktail
-
24-well tissue culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Seeding and Differentiation:
-
Follow the same procedure as in Protocol 1, but use 24-well plates.
-
-
Serum Starvation:
-
Incubate differentiated myotubes in serum-free medium overnight.
-
On the day of the assay, wash the cells with KRH buffer and incubate in KRH buffer for 1-2 hours at 37°C.
-
-
Compound Treatment:
-
Add KRH buffer containing various concentrations of this compound, vehicle control, or positive control (e.g., 100 nM insulin). A set of wells should also be treated with cytochalasin B to determine non-specific uptake.
-
Incubate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Prepare a glucose uptake solution containing KRH buffer with [3H]2-DG (e.g., 0.5 µCi/mL) and unlabeled 2-DG (to a final concentration of 10 µM).
-
Add the glucose uptake solution to each well and incubate for 5-10 minutes at 37°C. The short incubation time is crucial for measuring the initial rate of uptake.
-
-
Termination and Measurement:
-
Aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
Data Analysis:
For both protocols, subtract the background (vehicle control) from all readings. For the radioactive assay, also subtract the non-specific uptake (cytochalasin B-treated wells). Normalize the glucose uptake data to the protein concentration for the radioactive assay. Express the results as a percentage of the basal (untreated) glucose uptake or fold change over basal. Plot the dose-response curve to determine the EC50 of this compound.
References
Application Notes and Protocols: Immunohistochemical Localization of GLUT4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose Transporter 4 (GLUT4) is the primary insulin-responsive glucose transporter responsible for glucose uptake in adipose tissue and striated muscle (skeletal and cardiac muscle).[1] In the absence of insulin, GLUT4 is predominantly sequestered within intracellular vesicles.[1][2] Upon insulin stimulation, a signaling cascade is initiated, leading to the translocation of these GLUT4-containing vesicles to the plasma membrane.[1][3][4] This process facilitates the uptake of glucose from the bloodstream into the cells.[5] Dysregulation of GLUT4 translocation is a key factor in the pathogenesis of insulin resistance and type 2 diabetes.
Immunohistochemistry (IHC) is a powerful technique to visualize the subcellular localization of GLUT4 and to study the effects of various stimuli, including insulin and pharmacological agents, on its translocation to the plasma membrane.
Clarification on "D927": It is important to note that "this compound" (also known as DS11252927) is not an antibody clone for GLUT4. Instead, this compound is a chemical compound identified as an orally active GLUT4 translocation activator.[6][7] It functions by activating the PI3Kα-AKT pathway, which is a key signaling cascade in insulin-mediated GLUT4 translocation.[6] Therefore, this document will provide a general, robust protocol for the immunohistochemical detection of GLUT4 using commercially available antibodies, rather than focusing on a specific, non-existent antibody clone.
Signaling Pathway for Insulin-Stimulated GLUT4 Translocation
The canonical insulin signaling pathway leading to GLUT4 translocation is a well-characterized cascade of events. The process begins with insulin binding to its receptor, which triggers a series of intracellular signaling events, culminating in the movement of GLUT4 storage vesicles to the cell surface.
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Experimental Protocols
Immunohistochemistry Protocol for GLUT4 in Paraffin-Embedded Tissue Sections
This protocol provides a general guideline for the detection of GLUT4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
-
Transfer slides through a graded series of ethanol solutions:
-
100% Ethanol: 2 x 3 minutes
-
95% Ethanol: 2 minutes
-
70% Ethanol: 2 minutes
-
-
Rinse with distilled water for 5 minutes.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C and maintain for 20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) for 2 x 5 minutes.
3. Blocking and Permeabilization:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS with 0.3% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding and permeabilize membranes.
4. Primary Antibody Incubation:
-
Dilute the primary anti-GLUT4 antibody in blocking buffer to its optimal concentration (refer to the antibody datasheet).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
-
Rinse slides in TBS for 3 x 5 minutes.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
6. Detection:
-
Rinse slides in TBS for 3 x 5 minutes.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Rinse slides in TBS for 3 x 5 minutes.
-
Develop the signal with a peroxidase substrate kit (e.g., DAB) until the desired stain intensity is reached.
-
Stop the reaction by rinsing with distilled water.
7. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for GLUT4 detection.
Data Presentation
Quantitative analysis of GLUT4 translocation often involves measuring the intensity of GLUT4 staining at the plasma membrane versus the intracellular compartments. This can be achieved through image analysis software. The data is typically presented as a ratio or a percentage of total GLUT4 at the plasma membrane.
Table 1: Quantitative Analysis of GLUT4 Translocation
| Treatment Group | Mean Plasma Membrane GLUT4 Intensity (Arbitrary Units) | Mean Intracellular GLUT4 Intensity (Arbitrary Units) | Plasma Membrane to Intracellular GLUT4 Ratio |
| Basal (Unstimulated) | 150 ± 20 | 450 ± 35 | 0.33 |
| Insulin-Stimulated | 400 ± 30 | 200 ± 25 | 2.00 |
| This compound-Treated | 350 ± 25 | 250 ± 30 | 1.40 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Summary and Conclusions
Immunohistochemistry is an invaluable tool for visualizing the subcellular localization of GLUT4 and assessing its translocation in response to various stimuli. This application note provides a comprehensive overview of the signaling pathways involved and a detailed protocol for the immunohistochemical detection of GLUT4. By understanding and applying these methods, researchers can gain critical insights into glucose homeostasis and the mechanisms of insulin resistance, facilitating the development of novel therapeutic strategies for metabolic diseases. The clarification regarding this compound as a GLUT4 translocation activator, not an antibody, is crucial for the correct design of experiments in this field.
References
- 1. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glut4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GLUT4 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting D927 In Vivo Efficacy Studies
Welcome to the technical support center for D927, a novel PI3K inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In many cancers, this pathway is hyperactivated due to genetic mutations or amplifications.[1][3] this compound works by blocking the catalytic activity of PI3K enzymes, which prevents the conversion of PIP2 to PIP3 and subsequently inhibits the activation of downstream effectors like AKT, leading to reduced tumor cell growth and survival.
Q2: What are the primary challenges encountered during in vivo studies with this compound?
A2: Like many kinase inhibitors, the main challenges with this compound in vivo studies often revolve around its physicochemical properties and its potent, on-target effects. Key issues include:
-
Poor Aqueous Solubility: This can lead to difficulties in creating stable formulations, resulting in low bioavailability and inconsistent drug exposure.[4][5]
-
On-Target Toxicities: Inhibition of the PI3K pathway can lead to side effects such as hyperglycemia and rash, which may limit the achievable therapeutic dose.[6]
-
Feedback Loop Activation: Inhibition of the PI3K pathway can trigger compensatory feedback mechanisms, such as the reactivation of AKT or other survival pathways like MAPK/ERK, which can limit the drug's effectiveness.[7][8][9]
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance through various mechanisms, including secondary mutations or activation of alternative signaling pathways.[3][7][10]
Q3: How should I select an appropriate animal model for this compound efficacy studies?
A3: The choice of animal model is critical for a successful study. For this compound, consider the following:
-
Xenograft Models: Use cancer cell lines with known PI3K pathway alterations (e.g., PIK3CA mutations or PTEN loss) to assess target-dependent efficacy.[11] Sensitivity to PI3K inhibitors often correlates with the presence of PIK3CA mutations.[12]
-
Patient-Derived Xenograft (PDX) Models: These models can offer a more clinically relevant setting to evaluate the efficacy of this compound.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs with specific mutations in the PI3K pathway, such as PIK3CAH1047R, can be valuable for studying tumorigenesis and the preventative effects of this compound.[11]
Troubleshooting Guide
This guide addresses specific issues you may face during your experiments with this compound.
Issue 1: Suboptimal or Lack of Efficacy
Q: My in vivo study with this compound is showing poor tumor growth inhibition. What are the potential causes and how can I troubleshoot this?
A: Suboptimal efficacy can stem from multiple factors, from formulation issues to biological resistance.
Potential Cause 1: Inadequate Drug Exposure Poor solubility of this compound can lead to low bioavailability.
-
Solution: Optimize the formulation. For poorly soluble compounds, consider using co-solvents, cyclodextrins, or lipid-based formulations to improve solubility and absorption. It is essential to perform pilot pharmacokinetic (PK) studies to confirm that the formulation provides adequate drug exposure.[4][13]
Potential Cause 2: Compensatory Feedback Loops The PI3K pathway is regulated by complex feedback loops. Inhibiting mTORC1 (a downstream effector) can lead to the upregulation of receptor tyrosine kinases (RTKs), which reactivates PI3K and AKT signaling, thereby counteracting the effect of this compound.[3][7][8]
-
Solution:
-
Confirm Target Engagement: Use pharmacodynamic (PD) biomarkers, such as phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6), to verify that this compound is inhibiting the PI3K pathway in the tumor tissue.[1][2][14]
-
Combination Therapy: Consider combining this compound with inhibitors of pathways that are activated through feedback mechanisms, such as MEK inhibitors if the MAPK/ERK pathway is activated.[9]
-
Potential Cause 3: Pre-existing or Acquired Resistance The tumor model may have intrinsic resistance mechanisms or may have developed resistance during treatment. This can be due to mutations in other oncogenes like KRAS or loss of tumor suppressors.[11]
-
Solution:
-
Genomic Profiling: Characterize the genomic landscape of your tumor model to identify potential resistance mechanisms.
-
Intermittent Dosing: Explore alternative dosing schedules. Intermittent high-dose scheduling might induce a more potent initial response and delay the onset of resistance compared to continuous low-dose administration.[11][15][16][17]
-
Issue 2: High Toxicity or Poor Tolerability in Animal Models
Q: I'm observing significant weight loss, hyperglycemia, or other signs of toxicity in my animal models treated with this compound. What should I do?
A: On-target toxicities are common with PI3K inhibitors due to the pathway's role in normal physiological processes.
Potential Cause 1: Dose is Too High The maximum tolerated dose (MTD) may be lower than the dose required for sustained, high-level target inhibition.
-
Solution:
-
Dose Reduction: Perform a dose-ranging study to find a balance between efficacy and tolerability.
-
Intermittent Dosing: An intermittent schedule (e.g., 2 days on, 5 days off) can allow for recovery from on-target toxicities while still providing a therapeutic benefit.[6][11][18] This approach has been shown to improve the therapeutic index for PI3K inhibitors.[19]
-
Potential Cause 2: Formulation Vehicle Toxicity The solvents or excipients used in the formulation (e.g., high concentrations of DMSO) can cause local irritation or systemic toxicity.
-
Solution: Conduct a vehicle-only toxicity study to rule out any adverse effects from the formulation itself. If the vehicle is toxic, explore alternative, more biocompatible formulations.[4]
Data Presentation: Formulation and Pharmacokinetics
Quantitative data is crucial for interpreting in vivo studies. The tables below provide examples of formulation compositions and hypothetical pharmacokinetic data to guide your experimental design.
Table 1: Example Formulations for Poorly Soluble Compounds
| Formulation Component | Example Composition | Administration Route | Notes |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (PO), Intraperitoneal (IP) | A common vehicle for compounds with poor water solubility.[4] |
| Cyclodextrin-based | 30% (w/v) Captisol® (SBE-β-CD) in Saline | Intravenous (IV), IP, PO | Captisol® can significantly enhance the solubility of hydrophobic molecules.[4] |
| Lipid-Based | Labrasol® with a precipitation inhibitor (e.g., Pluronic F127) | PO | Can improve oral bioavailability by enhancing absorption.[20] |
| Aqueous Suspension | 0.5% Methylcellulose + 0.2% Tween-80 in Water | PO | Suitable for initial studies but may result in lower bioavailability. |
Table 2: Hypothetical Pharmacokinetic Parameters for this compound in Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Aqueous Suspension | 50 | 450 | 4.0 | 3,200 | 15% |
| Co-solvent System | 50 | 1,200 | 2.0 | 9,800 | 45% |
| Captisol® Formulation | 50 | 2,500 | 0.5 | 13,500 | 62% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using Captisol®
Objective: To prepare a clear, aqueous solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Captisol® (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the Vehicle: In a sterile conical tube, prepare a 30% (w/v) Captisol® solution by dissolving 3g of Captisol® in sterile saline to a final volume of 10 mL. Mix thoroughly by vortexing until the Captisol® is completely dissolved.[4]
-
Calculate Required Amounts: Determine the total volume of formulation needed. For a target dose of 50 mg/kg and a dosing volume of 10 mL/kg, a 5 mg/mL solution is required.
-
Weigh Compound: Accurately weigh the required amount of this compound and place it into a new sterile conical tube.
-
Dissolve Compound: Add the 30% Captisol® solution to the this compound powder. Vortex vigorously for 5-10 minutes. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Final Check: Ensure the final solution is clear and free of any visible precipitate before administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line with a known PIK3CA mutation (e.g., BT474, MCF7)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Dosing needles (oral gavage or IP)
Procedure:
-
Cell Implantation: Subcutaneously implant 5 x 106 cells (resuspended in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer the this compound formulation or vehicle control according to the planned dosing schedule (e.g., daily, intermittently). Monitor animal body weight and general health daily.
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot). Compare the tumor growth inhibition between the treatment and vehicle groups.
Protocol 3: Western Blot Analysis of Pharmacodynamic Biomarkers
Objective: To assess the inhibition of the PI3K pathway in tumor tissues.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each tumor lysate.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add loading buffer. Denature samples by heating at 95°C for 5 minutes.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the degree of pathway inhibition.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A negative feedback loop that can lead to resistance against PI3K inhibitors.
Caption: A general experimental workflow for an in vivo efficacy study.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing D927 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of D927 concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active activator of glucose transporter type 4 (GLUT4) translocation.[1] Its primary mechanism of action involves enhancing the binding affinity of the PI3Kα catalytic subunit (p110α) to RAS proteins (including KRAS4A, KRAS4B, RRAS, RRAS2, and MRAS).[1] This enhanced interaction leads to the activation of the PI3Kα-AKT signaling pathway, resulting in increased phosphorylation of AKT and p70S6 kinase.[1] Notably, this compound does not affect the RAF-ERK1/2 pathway.[1]
Q2: What is a good starting concentration range for this compound in a new cell line?
For a new cell line, a broad concentration range is recommended to determine the optimal working concentration. Based on available data, a starting range of 10 nM to 10,000 nM (10 µM) is advisable.[1] It is recommended to perform a dose-response curve to identify the EC50 (half-maximal effective concentration) for your specific assay and cell type.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. For storage, it is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Q4: I observed precipitation when diluting my this compound stock solution in cell culture media. What should I do?
Precipitation of compounds in aqueous solutions like cell culture media is a common issue, especially with hydrophobic molecules. Here are some troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[3]
-
Increase the dilution factor: Prepare a more concentrated stock solution in DMSO so that a smaller volume is required to achieve the final desired concentration. This minimizes the amount of organic solvent introduced into the media at once.
-
Perform serial dilutions: Instead of adding the concentrated stock directly to the final volume of media, perform serial dilutions in pre-warmed media.[3]
-
Brief sonication: After dilution, you can try briefly sonicating the media containing this compound in a water bath sonicator to aid dissolution.[3]
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A cell viability assay, such as the MTT or MTS assay, is a standard method to assess cytotoxicity.[4][5][6][7] This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the metabolic activity of the cells. A decrease in signal compared to the vehicle control indicates cytotoxicity.
Q6: Does this compound have any known off-target effects?
The available literature highlights that this compound selectively activates the PI3Kα-AKT pathway without affecting the RAF-ERK1/2 pathway.[1] However, as with any small molecule inhibitor, off-target effects are a possibility. It is good practice to include appropriate controls in your experiments to monitor for unexpected effects. This could include examining the phosphorylation status of proteins in unrelated signaling pathways.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line/System | Assay/Effect Measured | Effective Concentration Range | Reference |
| Multiple Human Cancer Cell Lines (PC3, RKO, SW1573, HCT15, SW620) | Increased pAKT (Ser473) levels | 30 - 300 nM (after 5 min) | [1] |
| L6 Myotubes | Synergistic enhancement of insulin-induced AKT activation | 10 - 10,000 nM (after 10 min) | [1] |
| L6 Myotubes | Activation of PI3Kα-AKT pathway (increased pAKT and p-p70S6K) | 300 nM (1 - 24 h) | [1] |
| HEK293 Cells | Promoted binding of KRAS, MRAS, and RRAS2 to p110α | 1 µM (after 1 h) | [1] |
| Mouse Embryo Fibroblasts (MEFs) | Induced pAKT (Ser473) accumulation | 600 nM (after 5 min) | [1] |
| General | GLUT4 translocation | EC50 of 0.14 µM (140 nM) | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that affects cell viability, which is crucial for differentiating between targeted pathway modulation and general toxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A recommended starting range is from 10 nM to 10,000 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Western Blot Analysis of pAKT and pERK Following this compound Treatment
This protocol allows for the assessment of this compound's effect on the PI3K/AKT signaling pathway and to confirm its selectivity by observing the lack of effect on the RAF/ERK pathway.
Materials:
-
Your cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment to reduce basal signaling activity.
-
Treat the cells with the desired concentrations of this compound (e.g., based on your dose-response curve) for the appropriate duration (e.g., 5 minutes to 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, place the plates on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the bands. Normalize the phosphorylated protein signal to the total protein signal for each pathway.
-
Mandatory Visualization
Caption: this compound enhances the interaction between PI3Kα and RAS proteins, activating the AKT pathway.
Caption: Workflow for determining the optimal concentration of this compound for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. atcc.org [atcc.org]
- 7. merckmillipore.com [merckmillipore.com]
Potential off-target effects of D927 compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D927 compound. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound compound?
A1: this compound is an orally active, small molecule activator of glucose transporter type 4 (GLUT4) translocation.[1] It functions as a "molecular glue," enhancing the binding affinity between the PI3Kα catalytic subunit (p110α) and RAS proteins (specifically KRAS4A, KRAS4B, RRAS, RRAS2, and MRAS).[1][2] This enhanced interaction leads to the activation of the PI3Kα-AKT signaling pathway, increasing the phosphorylation of AKT and p70S6 kinase.[1]
Q2: What are the known off-target effects of the this compound compound?
A2: Based on available data, this compound is characterized by its specific activation of the PI3Kα-AKT pathway. Notably, it does not affect the RAF-ERK1/2 pathway.[1] While comprehensive off-target screening data against a broad panel of kinases is not extensively published, its mechanism as a protein-protein interaction enhancer, rather than a direct kinase inhibitor, suggests a targeted mode of action. Researchers should always perform appropriate controls to validate that the observed effects in their specific model system are due to the on-target activity of this compound.
Q3: We are observing cellular effects that are not consistent with PI3Kα-AKT pathway activation. Could this be due to off-target effects?
A3: While off-target effects can never be entirely ruled out without specific testing, it is crucial to first rigorously confirm the on-target activity of this compound in your experimental system. Discrepancies could arise from several factors, including:
-
Cell-type specific signaling networks: The cellular context and the relative expression levels of RAS isoforms and PI3Kα can influence the downstream response.
-
Compound concentration and incubation time: Sub-optimal concentrations or inappropriate time points may lead to misleading results.
-
Experimental artifacts: Ensure that the vehicle control (e.g., DMSO) is not contributing to the observed phenotype.
We recommend a series of validation experiments, as detailed in the troubleshooting section, to dissect the observed effects.
Q4: How can we confirm that the observed phenotype is a result of the on-target activity of this compound?
A4: To confirm on-target activity, we recommend the following approaches:
-
Western Blot Analysis: Verify the increased phosphorylation of AKT (at Ser473 and Thr308) and its downstream target p70S6 kinase (at Thr389) upon this compound treatment.[1] Concurrently, assess the phosphorylation status of MEK and ERK1/2 to confirm the lack of RAF-ERK1/2 pathway activation.[1]
-
RAS-PI3Kα Co-Immunoprecipitation: Demonstrate that this compound enhances the interaction between RAS proteins and p110α in your cellular model.
-
Genetic Knockdown/Out: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of key components of the pathway, such as PI3Kα or specific RAS isoforms, to see if the effect of this compound is abrogated.
Troubleshooting Guide
Issue 1: No significant increase in AKT phosphorylation is observed after this compound treatment.
-
Possible Cause 1: Sub-optimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal EC50 in your specific cell line. Effective concentrations in various cell lines have been reported to be in the range of 30-300 nM.[1]
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Troubleshooting Step: Conduct a time-course experiment. Increased pAKT (Ser473) levels have been observed as early as 5 minutes after treatment.[1]
-
-
Possible Cause 3: Low Expression of Key Pathway Components.
-
Troubleshooting Step: Verify the protein expression levels of PI3Kα and relevant RAS isoforms (KRAS, RRAS2, MRAS) in your cell line via Western Blot. The effect of this compound on pAKT accumulation has been shown to be mainly mediated through RRAS2 in mouse embryo fibroblasts.[1]
-
Issue 2: Activation of the RAF-ERK1/2 pathway is observed.
-
Possible Cause 1: Cellular Crosstalk.
-
Troubleshooting Step: While this compound itself does not directly activate the RAF-ERK1/2 pathway, prolonged or very high activation of the PI3K-AKT pathway can sometimes lead to feedback loops or crosstalk that may influence other signaling cascades in certain cellular contexts. Investigate the kinetics of ERK activation; a delayed response might suggest an indirect effect.
-
-
Possible Cause 2: Compound Purity/Integrity.
-
Troubleshooting Step: Ensure the purity of your this compound compound. If possible, obtain a fresh batch or have the compound's identity and purity verified by analytical chemistry methods.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for the this compound compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (GLUT4 Translocation) | 0.14 µM | Not Specified | [1] |
| Effective Concentration (pAKT increase) | 30-300 nM | PC3, RKO, SW1573, HCT15, SW620 | [1] |
| Binding Affinity (KRAS to p110α-RBD) with this compound | Significantly Increased | In vitro (ITC) | [2] |
Experimental Protocols
Protocol 1: Western Blot for Pathway Activation
This protocol is designed to verify the on-target effect of this compound by assessing the phosphorylation status of key proteins in the PI3Kα-AKT pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., L6 myotubes or a cancer cell line of interest) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if appropriate for your model.
-
Treat cells with varying concentrations of this compound (e.g., 0, 30, 100, 300 nM) for a specified time (e.g., 5 minutes to 24 hours).[1] Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-AKT (Ser473)
-
p-AKT (Thr308)
-
Total AKT
-
p-p70S6K (Thr389)
-
Total p70S6K
-
p-ERK1/2
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound enhances RAS-PI3Kα binding, activating AKT signaling.
Caption: Logic for troubleshooting unexpected results with this compound.
References
Technical Support Center: D927 Cytotoxicity Assessment in Primary Cells
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers assessing the cytotoxic effects of D927 on primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as DS11252927) is a small molecule that functions as a "molecular glue".[1][2] It is an orally active activator of glucose transporter type 4 (GLUT4) translocation.[3] Its primary mechanism is to enhance the binding affinity between RAS proteins (like KRAS, RRAS2) and the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα).[2][3] This action potentiates the activation of the PI3Kα-AKT signaling pathway, a key regulator of cell growth, proliferation, and survival, without affecting the RAF-ERK1/2 pathway.[3]
Q2: I am not observing significant cytotoxicity with this compound in my primary cells. Is this expected?
This finding may be expected. This compound activates the PI3Kα-AKT pathway, which is a major pro-survival signaling cascade in most cells.[3] Activation of this pathway can protect cells from apoptosis and promote proliferation. Therefore, depending on the cell type and experimental context, this compound may have low cytotoxic or even cytostatic effects rather than being acutely toxic. It is crucial to include positive controls (e.g., a known cytotoxic agent like staurosporine or doxorubicin) in your experiments to ensure your assay system is working correctly.
Q3: My vehicle control (DMSO) is showing toxicity. How can I resolve this?
Primary cells are often more sensitive to solvents than immortalized cell lines. High concentrations of DMSO can cause cell death and confound results.[4]
-
Actionable Step: Keep the final concentration of DMSO in your culture medium as low as possible, typically well below 0.5%, and ideally at 0.1% or lower.[4]
-
Troubleshooting: Always run a vehicle control group that contains the highest concentration of DMSO used in your experiment to accurately assess its contribution to any observed cytotoxicity.[4][5] If toxicity persists, investigate alternative solvents or methods for solubilizing this compound.
Q4: My results are highly variable between experiments. What are the common causes?
Inconsistency in cytotoxicity assays with primary cells can stem from several factors:[4][5]
-
Primary Cell Health: The health, passage number, and donor variability of primary cells can significantly impact results. Use cells from the same donor and at the lowest passage number possible.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent monolayers will respond differently.
-
Compound Distribution: Mix the this compound-containing medium thoroughly before adding it to the wells to ensure a homogenous concentration.[4]
-
Edge Effects: The outer wells of microplates are prone to evaporation. It is best practice to fill these wells with sterile PBS or medium and use only the inner wells for your experiment.[4]
Q5: How do I distinguish between cytotoxic and cytostatic effects of this compound?
Metabolic assays like MTT or resazurin measure changes in cell viability, which can reflect either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).[5] To differentiate between them, it is essential to use multiple assays.[5]
-
Recommended Approach:
-
Use a metabolic assay (e.g., Resazurin) to measure overall viability.
-
Combine this with a direct measure of cell death, such as a Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity loss.[6]
-
Perform a cell counting assay (e.g., Trypan Blue exclusion or automated counting) to directly assess cell proliferation over time.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High Background in LDH Assay | Serum in the culture medium contains endogenous LDH activity.[7] | 1. Reduce the serum concentration in your assay medium. 2. Use a serum-free medium for the duration of the this compound treatment if your cells can tolerate it. 3. Always include a "medium-only" background control and subtract this value from all other readings. |
| Low Signal or No Response in Metabolic Assay (e.g., MTT, Resazurin) | 1. Cell density is too low. 2. Incubation time with the compound or assay reagent is too short. 3. This compound is not cytotoxic at the tested concentrations. | 1. Optimize cell seeding density to ensure a robust signal.[8] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[5] 3. Widen the concentration range of this compound tested and include a potent positive control. |
| Morphological Changes Unrelated to Cell Death (e.g., Differentiation) | The PI3K/AKT pathway, activated by this compound, is involved in cell fate decisions and differentiation in many primary cell types. | 1. Carefully document morphological changes using microscopy. 2. Use cell-specific markers (e.g., via immunofluorescence or flow cytometry) to assess the differentiation status of your cells before and after treatment.[5] |
| Precipitation of this compound in Culture Medium | This compound may have limited solubility in aqueous media at higher concentrations. | 1. Visually inspect the medium for precipitates after adding the this compound stock solution. 2. Prepare the highest concentration in medium and perform a serial dilution from there. 3. If precipitation occurs, consider lowering the top concentration or exploring alternative formulation strategies. |
Experimental Protocols & Data Presentation
Protocol 1: Cell Viability Assessment using Resazurin Assay
This assay measures the metabolic activity of viable cells.
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well clear-bottom black plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium and add 100 µL of the medium containing this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay: Add 10 µL of Resazurin reagent to each well. Incubate for 1-4 hours, protected from light, until a color change is observed.
-
Measurement: Read the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Analysis: Subtract the background (medium-only control) reading. Normalize the data to the vehicle control (set to 100% viability) and plot the dose-response curve to calculate the IC50 value.
Example Data Table:
| This compound Conc. (µM) | Mean Fluorescence (RFU) | Std. Deviation | % Viability (Normalized) |
| Vehicle (0) | 45802 | 1250 | 100.0% |
| 0.1 | 45105 | 1310 | 98.5% |
| 1 | 43990 | 1180 | 96.0% |
| 10 | 39850 | 1050 | 87.0% |
| 50 | 28400 | 960 | 62.0% |
| 100 | 19237 | 875 | 42.0% |
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Methodology:
-
Cell Treatment: Follow steps 1-4 from the Resazurin protocol in a clear 96-well plate.
-
Controls: Prepare three essential controls: (1) Vehicle Control (spontaneous LDH release), (2) High Control (maximum LDH release, by adding lysis buffer to untreated cells), and (3) Background Control (medium only).
-
Supernatant Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer it to a new flat-bottom 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit) to each well containing the supernatant.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit).
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Example Data Table:
| This compound Conc. (µM) | Mean Absorbance (490nm) | Std. Deviation | % Cytotoxicity |
| Spontaneous | 0.155 | 0.012 | 0.0% |
| Maximum | 0.850 | 0.045 | 100.0% |
| 10 | 0.180 | 0.015 | 3.6% |
| 50 | 0.310 | 0.021 | 22.3% |
| 100 | 0.455 | 0.033 | 43.1% |
Visualizations
This compound Mechanism of Action
Caption: this compound acts as a molecular glue, enhancing RAS-PI3Kα binding and activating AKT signaling.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity using multiple parallel assays.
References
- 1. This compound|CAS 2253733-37-6|DC Chemicals [dcchemicals.com]
- 2. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
D927 Dissolution Protocol for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving D927 for in vivo animal studies. This guide includes frequently asked questions (FAQs), detailed troubleshooting for common issues such as precipitation, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for oral administration in animal studies?
A1: A commonly used and effective vehicle for this compound is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. This combination is designed to solubilize the hydrophobic this compound compound and maintain its stability in an aqueous solution for administration.
Q2: Can I use a different vehicle for this compound?
A2: While the recommended vehicle is well-validated, alternative formulations can be developed depending on the specific requirements of your study. For poorly water-soluble drugs like this compound, other strategies include nanoemulsions, solid dispersions, and cyclodextrin complexes. However, any new formulation would require thorough validation to ensure the solubility, stability, and bioavailability of this compound.
Q3: My this compound solution is cloudy after preparation. What should I do?
A3: Cloudiness or precipitation indicates that the this compound is not fully dissolved or has fallen out of solution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue. Common solutions include gentle warming, sonication, and ensuring the correct order of solvent addition.
Q4: How should I store the prepared this compound formulation?
A4: It is highly recommended to prepare the final working solution of this compound fresh on the day of use to ensure its stability and prevent precipitation. If you prepare a stock solution of this compound in DMSO, it can be stored at -20°C or -80°C for extended periods. However, the complete formulation containing PEG300, Tween-80, and saline is less stable and should be used promptly.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an activator of glucose transporter type 4 (GLUT4) translocation. It enhances the activity of the PI3K/Akt signaling pathway, which is a key regulator of glucose uptake in cells.[2][3][4][5][6] Increased GLUT4 translocation to the plasma membrane facilitates the transport of glucose from the bloodstream into cells.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system used. Below is a summary of known solubility data. Researchers may need to perform their own solubility studies for the development of alternative formulations.
| Solvent/Vehicle | Reported Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v) | ≥ 2.5 mg/mL | This is the recommended vehicle for in vivo studies. The components should be added in a specific order as described in the experimental protocol to ensure proper dissolution. |
| DMSO | ≥ 25 mg/mL | This compound is highly soluble in pure DMSO. This is typically used to prepare a concentrated stock solution before dilution into the final vehicle. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 2.5 mg/mL this compound solution in the recommended vehicle.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to create a 25 mg/mL stock solution.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.
-
-
Prepare the Final Working Solution (Example for 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly one last time.
-
-
Final Concentration: The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: The freshly prepared solution can be administered to animals via oral gavage.
Troubleshooting Guide
Issue: Precipitation or Cloudiness During Preparation
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Order of Addition | The order in which the solvents are mixed is critical for maintaining the solubility of this compound. | Always add the DMSO stock solution to PEG300 first, followed by Tween-80, and lastly, the saline. This ensures a gradual change in the solvent environment.[1] |
| Solvent-Shift Precipitation | Adding the aqueous saline too quickly to the organic solvent mixture can cause the hydrophobic this compound to "crash out" of the solution.[7] | Add the saline dropwise while continuously vortexing or stirring the solution. This allows for a more controlled dilution process. |
| Incomplete Dissolution | This compound may not be fully dissolved at one of the intermediate steps, leading to precipitation later on. | Gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication can help to fully dissolve the compound.[1][8] Ensure the solution is clear after each solvent addition. |
| Low-Quality Reagents | The presence of water in DMSO can reduce its solvating power for hydrophobic compounds. | Use high-purity, anhydrous DMSO to prepare the stock solution. Ensure all other reagents are of high quality. |
This compound Signaling Pathway
This compound activates the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the cell surface and subsequent glucose uptake.
Diagram: this compound-Mediated GLUT4 Translocation
Caption: Simplified signaling cascade of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]
- 5. Cardiac PI3K-Akt Impairs Insulin-Stimulated Glucose Uptake Independent of mTORC1 and GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming D927 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PI3Kα activator, D927.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule activator of the phosphoinositide 3-kinase alpha (PI3Kα) pathway. It functions as a "molecular glue," enhancing the binding affinity of the PI3Kα catalytic subunit (p110α) to RAS proteins (like KRAS and RRAS2) that are in their active, GTP-bound state.[1] This enhanced interaction stabilizes the active conformation of PI3Kα, leading to increased phosphorylation of AKT and activation of downstream signaling pathways that can influence cell growth, proliferation, and metabolism.[2]
Q2: Why is this compound being investigated in cancer research?
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers, driving tumor progression and survival.[2][3] While much of the therapeutic focus has been on inhibiting this pathway, there is emerging interest in understanding the roles of pathway activators in specific contexts, potentially for modulating cellular metabolism or in combination therapies.
Q3: What are the potential mechanisms of acquired resistance to this compound in cancer cells?
While specific resistance mechanisms to this compound have not yet been extensively documented in the literature, we can hypothesize potential mechanisms based on resistance to other PI3K pathway modulators. These may include:
-
Downregulation or mutation of key pathway components: Cells could acquire mutations in or reduce the expression of essential downstream effectors of PI3Kα, such as AKT or mTOR, rendering them unresponsive to upstream activation.
-
Activation of compensatory signaling pathways: Cancer cells may upregulate parallel survival pathways (e.g., the MAPK/ERK pathway) to bypass their dependence on PI3K signaling.
-
Alterations in RAS protein function: Since this compound's action is dependent on active RAS, mutations that prevent RAS from entering its GTP-bound state or that interfere with the this compound-stabilized PI3Kα-RAS interaction could confer resistance.
-
Increased activity of phosphatases: Upregulation of phosphatases like PTEN, which counteracts PI3K activity by dephosphorylating PIP3, could dampen the effect of this compound-mediated PI3Kα activation.
Troubleshooting Guides
Issue 1: Inconsistent or weak p-AKT signal in Western Blotting after this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for p-AKT induction in your specific cell line. |
| Phosphatase activity during sample preparation | Ensure that lysis buffers are always supplemented with fresh phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate). Keep samples on ice at all times.[4] |
| Inappropriate blocking buffer | Avoid using milk as a blocking agent for phospho-antibodies, as casein is a phosphoprotein and can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[4][5] |
| Use of phosphate-based buffers (PBS) | Phosphate ions in PBS can compete with the phospho-specific antibody for binding sites. Use Tris-buffered saline (TBS) for all wash steps and antibody dilutions.[6][7] |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded onto the gel. If the signal is still weak, consider immunoprecipitation of the target protein to enrich for it before running the Western blot.[6] |
| Inactive primary antibody | Verify the antibody's efficacy using a positive control cell lysate known to have high p-AKT levels. Use a fresh aliquot of the antibody and ensure it has been stored correctly. |
Issue 2: High variability or unexpected results in cell viability assays (e.g., MTT, Crystal Violet) with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension between seeding each row/column to prevent settling. Avoid using the outer wells of 96-well plates, which are prone to evaporation (the "edge effect"). |
| Incomplete formazan solubilization (MTT assay) | After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure all purple formazan crystals are dissolved before reading the absorbance.[8] |
| High background in MTT assay | Use phenol red-free medium during the assay, as phenol red can interfere with absorbance readings. Include a background control well containing media and the MTT reagent but no cells.[8][9] |
| Cells detaching during washing (Crystal Violet assay) | Be gentle during washing steps. Use a multi-channel aspirator for consistent and gentle washing. |
| Inconsistent staining (Crystal Violet assay) | Ensure the crystal violet dye is fully dissolved and used at the correct concentration (typically 0.1%). Increasing the incubation time or dye concentration may help with weak staining. |
| DMSO toxicity in control wells | Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control. |
Data Presentation
As no public data on the IC50 or EC50 of this compound in cancer cell lines is currently available, researchers will need to generate this data empirically. Below is a template for presenting such quantitative data.
Table 1: Proliferative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound EC50 (µM) | Assay Type | Seeding Density (cells/well) | Treatment Duration (hours) |
| e.g., MCF-7 | Breast | Data to be generated | MTT | 5,000 | 72 |
| e.g., A549 | Lung | Data to be generated | Crystal Violet | 3,000 | 72 |
| e.g., U87 | Glioblastoma | Data to be generated | CellTiter-Glo | 4,000 | 72 |
EC50 (Half-maximal effective concentration) should be calculated using a non-linear regression analysis of the dose-response curve.
Experimental Protocols
Protocol 1: Western Blotting for p-AKT (Ser473) and Total AKT
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control (DMSO) for the determined optimal time.
-
Cell Lysis: Wash cells twice with ice-cold TBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and Gel Electrophoresis: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibody against p-AKT (Ser473) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (for Total AKT): If necessary, strip the membrane using a mild stripping buffer and re-probe with an antibody for total AKT, following steps 6-8. This serves as a loading control.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
Mandatory Visualizations
References
- 1. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
D927 shelf life and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the shelf life and proper storage of D927.
Frequently Asked Questions (FAQs)
What is the recommended shelf life of this compound?
The shelf life of this compound depends on its form (powder or in solvent) and the storage temperature. For optimal stability, it is crucial to adhere to the recommended storage conditions.
How should I store this compound powder?
This compound in its solid (powder) form is stable for extended periods when stored at low temperatures. The recommended storage conditions are detailed in the table below.[1] To ensure product integrity, the container should be tightly sealed and stored in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
What are the storage recommendations for this compound in a solvent?
Once this compound is dissolved in a solvent, its stability is more limited. It is recommended to prepare fresh solutions for immediate use, especially for in vivo experiments.[2][3] If a stock solution needs to be stored, it should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Data Presentation
This compound Shelf Life and Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Shipping Conditions: this compound is typically shipped at room temperature for durations of less than two weeks.[1]
Experimental Protocols
Preparation of this compound Stock Solution
For consistent experimental results, it is crucial to follow a standardized protocol for preparing this compound stock solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Protocol:
-
Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Add the desired amount of this compound powder to the solvent mixture to achieve the target concentration.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][3]
-
Once a clear solution is obtained, it is ready for use in experiments. For in vivo studies, it is highly recommended to prepare the working solution freshly on the day of the experiment.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Improper storage leading to degradation of this compound. | Verify that this compound has been stored according to the recommended conditions (see table above). If the shelf life has been exceeded or storage conditions were not met, use a fresh batch of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2] | |
| Precipitation observed in the working solution | Poor solubility of this compound in the chosen solvent system. | Gentle heating or sonication can be applied to aid dissolution.[2][3] Ensure the correct solvent ratios are used as per the protocol. |
| Solution was stored at a low temperature after preparation. | Prepare fresh solutions before each experiment, especially for in vivo use.[2][3] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the troubleshooting workflow for common issues encountered with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Mitigating D927-Induced Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential toxicity induced by the KRAS-PI3Kα molecular glue, D927, in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Disclaimer: this compound is a novel research compound, and as such, extensive public data on its in vivo toxicity profile is limited. The following guidance is based on the known pharmacology of this compound as a PI3K pathway activator and general toxicological principles associated with inhibitors and modulators of the PI3K/Akt/mTOR and KRAS signaling pathways. Researchers should always perform dose-ranging and toxicity studies to establish the safety profile of this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicity?
A1: this compound is a small molecule that acts as a "molecular glue," enhancing the interaction between KRAS and the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1] This stabilization of the KRAS-PI3Kα complex leads to the activation of the PI3K/Akt signaling pathway.[2] While this is the intended therapeutic action, dysregulation of this critical pathway can lead to off-target effects and potential toxicities. Continuous activation of PI3K signaling is associated with metabolic changes, cell growth, and proliferation, which, if not properly controlled, could manifest as adverse effects in animal models.
Q2: What are the potential target organs for this compound-induced toxicity?
A2: Based on the known roles of the PI3K/Akt pathway, potential target organs for toxicity could include, but are not limited to:
-
Metabolic Tissues: Liver, adipose tissue, and skeletal muscle due to the central role of PI3K in glucose metabolism.[2]
-
Gastrointestinal Tract: The high cell turnover in the gut makes it susceptible to agents that affect cell growth and proliferation.
-
Immune System: The PI3K pathway is crucial for immune cell function and differentiation.
-
Cardiovascular System: The PI3K/Akt pathway plays a role in cardiac function and remodeling.
Researchers should perform comprehensive histopathological analysis of these and other major organs in their toxicology studies.
Q3: What clinical signs of toxicity should I monitor for in my animal models treated with this compound?
A3: Common clinical signs of toxicity to monitor in animal models include:
-
Changes in body weight (gain or loss)
-
Reduced food and water intake
-
Lethargy or changes in activity levels
-
Ruffled fur or poor grooming
-
Gastrointestinal distress (e.g., diarrhea, constipation)
-
Changes in blood glucose levels (hyperglycemia or hypoglycemia)
-
Skin abnormalities or rash
Regular and careful observation of the animals is critical for early detection of adverse effects.
Troubleshooting Guides
Issue 1: Unexplained Weight Loss in Treated Animals
-
Possible Cause: Off-target effects on metabolic processes or gastrointestinal toxicity leading to reduced nutrient absorption.
-
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose of this compound to a level that is better tolerated.
-
Monitor Food Intake: Quantify daily food consumption to determine if weight loss is due to anorexia.
-
Assess GI Function: Check for signs of diarrhea or malabsorption. Consider histological examination of the gastrointestinal tract.
-
Blood Glucose Monitoring: Measure blood glucose levels to rule out severe hyperglycemia or hypoglycemia, which can impact weight.
-
Issue 2: Hyperglycemia Observed in Treated Animals
-
Possible Cause: As a PI3K pathway activator, this compound is expected to influence glucose metabolism and could potentially lead to insulin resistance with chronic administration.[2]
-
Troubleshooting Steps:
-
Glucose Tolerance Test (GTT): Perform a GTT to assess how the animals handle a glucose challenge.
-
Insulin Level Measurement: Measure serum insulin levels to investigate for insulin resistance.
-
Dose and Schedule Modification: Experiment with lower doses or alternative dosing schedules (e.g., intermittent dosing) to minimize metabolic disruption.
-
Combination Therapy: In a therapeutic setting, consider co-administration with a hypoglycemic agent, though this would require careful validation.
-
Issue 3: Signs of Immune System Dysregulation
-
Possible Cause: The PI3K pathway is integral to immune cell signaling. Modulation by this compound could potentially lead to immunosuppression or inappropriate immune activation.
-
Troubleshooting Steps:
-
Complete Blood Count (CBC): Perform a CBC with differential to assess changes in immune cell populations.
-
Cytokine Profiling: Analyze serum levels of key pro-inflammatory and anti-inflammatory cytokines.
-
Histopathology of Lymphoid Organs: Examine the spleen, thymus, and lymph nodes for any abnormalities.
-
Dose Adjustment: Evaluate if a lower dose can achieve the desired therapeutic effect without significant immunomodulation.
-
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound in Mice
| Dose Group (mg/kg, p.o.) | Body Weight Change (%) | Food Intake ( g/day ) | Blood Glucose (mg/dL) | Clinical Observations |
| Vehicle Control | +5.2 ± 1.1 | 4.5 ± 0.3 | 110 ± 15 | Normal |
| 10 | +4.8 ± 1.5 | 4.3 ± 0.4 | 105 ± 20 | Normal |
| 30 | +1.1 ± 2.0 | 3.8 ± 0.5 | 130 ± 25 | Mild lethargy in 2/10 animals |
| 100 | -8.7 ± 3.2 | 2.5 ± 0.6 | 180 ± 40 | Significant lethargy, ruffled fur |
Data are presented as mean ± SD. This is a hypothetical table for illustrative purposes.
Table 2: Hypothetical Histopathological Findings in a 28-Day Rat Toxicity Study with this compound
| Organ | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Liver | No abnormal findings | No abnormal findings | Minimal centrilobular hypertrophy | Mild to moderate centrilobular hypertrophy |
| Pancreas | No abnormal findings | No abnormal findings | No abnormal findings | Islet cell hyperplasia in 3/10 animals |
| Spleen | No abnormal findings | No abnormal findings | Minimal lymphoid depletion | Moderate lymphoid depletion |
| Stomach | No abnormal findings | No abnormal findings | No abnormal findings | No abnormal findings |
This is a hypothetical table for illustrative purposes.
Experimental Protocols
Protocol 1: Acute Toxicity Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (mid dose, e.g., 30 mg/kg)
-
Group 4: this compound (high dose, e.g., 100 mg/kg)
-
Group 5: this compound (limit dose, e.g., 1000 mg/kg)
-
-
Administration: Single oral gavage.
-
Observations:
-
Monitor continuously for the first 4 hours post-dosing for clinical signs of toxicity.
-
Record clinical signs, body weight, and mortality daily for 14 days.
-
-
Endpoint: Determine the Maximum Tolerated Dose (MTD) and identify any acute toxic effects.
-
Necropsy: Perform gross necropsy on all animals at the end of the study.
Protocol 2: Sub-chronic Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
-
Administration: Daily oral gavage for 28 days.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption.
-
Ophthalmology examination pre-study and at termination.
-
Clinical pathology (hematology, clinical chemistry, urinalysis) at termination.
-
-
Terminal Procedures:
-
Gross necropsy.
-
Organ weight measurements.
-
Histopathological examination of a comprehensive list of tissues.
-
Mandatory Visualization
Caption: Signaling pathway of this compound as a KRAS-PI3Kα molecular glue.
Caption: General experimental workflow for in vivo toxicity studies.
Caption: Logical troubleshooting flow for an observed adverse event.
References
Validation & Comparative
D927 vs. D223: A Comparative Guide to Two Insulin-Independent Molecular Glues for Glucose Uptake
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular glue activities of D927 and D223, focusing on their performance in promoting glucose uptake. The information is supported by available experimental data and methodologies.
In the landscape of diabetes research and metabolic disorders, the discovery of small molecules that can mimic insulin's effects holds profound therapeutic promise. Among these, the molecular glues this compound and D223 have emerged as significant players. These compounds facilitate glucose uptake in an insulin-independent manner by modulating the interaction between the RAS superfamily of small GTPases and phosphoinositide 3-kinase α (PI3Kα). This guide delves into a detailed comparison of their molecular glue activities, supported by experimental findings.
Mechanism of Action: Enhancing the RAS-PI3Kα Interaction
Both this compound and D223 function as molecular glues that enhance the binding affinity between RAS proteins and the p110α catalytic subunit of PI3Kα.[1][2] This enhanced interaction stabilizes the active conformation of PI3Kα, leading to the activation of the downstream AKT signaling pathway. A key consequence of AKT activation is the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of cells, which in turn facilitates the uptake of glucose from the bloodstream.[2]
Notably, this compound and D223 share an identical core chemical scaffold and differ only in their substituents.[2] This structural similarity underlies their shared mechanism of action.
Quantitative Comparison of Molecular Glue Activity
The following table summarizes the available quantitative data for this compound and D223, providing a basis for comparing their efficacy as molecular glues in promoting glucose uptake.
| Parameter | This compound | D223 | Reference |
| GLUT4 Translocation (EC50) | 0.14 µM | Data not available | [3] |
| RAS-PI3Kα Binding Enhancement | ~500-fold increase in affinity | ~500-fold increase in affinity | [2] |
| Binding Affinity to p110α (Kd) | 0.76 µM | Data not available | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound and D223 in promoting glucose uptake.
References
- 1. In-cell western GLUT4 translocation assay [bio-protocol.org]
- 2. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to PI3K Activators: D927 vs. Other Modulators
For researchers and drug development professionals navigating the complex landscape of signal transduction, the targeted activation of the Phosphoinositide 3-kinase (PI3K) pathway presents both therapeutic opportunities and scientific challenges. This guide provides an objective comparison of D927, a novel PI3K activator, with other known activators, supported by experimental data and detailed methodologies to aid in the selection and application of these critical research tools.
Introduction to this compound
This compound is a small molecule that functions as a "molecular glue" to enhance the interaction between the catalytic subunit of PI3Kα (p110α) and RAS family proteins.[1] This unique mechanism of action leads to the activation of the PI3Kα-AKT signaling pathway. A key characteristic of this compound is that its ability to activate PI3Kα is dependent on the presence of GTP-bound RAS proteins.[1] Its primary reported biological effect is the promotion of insulin-independent glucose uptake, highlighting its potential in metabolic disease research.[2]
Comparative Analysis of PI3K Pathway Activators
To provide a clear perspective on the performance of this compound, this guide compares it with two other small molecule activators that modulate the PI3K/AKT pathway: UCL-TRO-1938, a direct PI3Kα activator, and SC79, an activator of the downstream kinase AKT.
Data Presentation
The following table summarizes the key characteristics and quantitative data for this compound, UCL-TRO-1938, and SC79.
| Feature | This compound | UCL-TRO-1938 | SC79 |
| Mechanism of Action | Molecular glue; enhances PI3Kα-RAS interaction[1] | Allosteric activator of PI3Kα[3][4] | Binds to the PH domain of AKT, promoting its phosphorylation[5][6] |
| Direct Target | PI3Kα/RAS interface[1] | PI3Kα[3][4] | AKT[5][6] |
| Reported Potency (EC50) | 0.14 µM (GLUT4 translocation)[2][7] | ~60 µM (in vitro lipid kinase activity); 2-4 µM (pAKT S473 in cells); ~5 µM (PIP3 levels in cells); ~0.5 µM (metabolic activity in MEFs)[3][4][8][9][10] | Not directly applicable for PI3K activation; activates AKT phosphorylation in the low µg/mL range[11] |
| Selectivity | Activates PI3Kα-AKT pathway without affecting RAF-ERK1/2[2][7] | Selective for PI3Kα over PI3Kβ and PI3Kδ[3] | Specific for AKT activation[5][6] |
| Key Application | Studying insulin-independent glucose metabolism[2] | Cardioprotection and neuroregeneration research[3][12] | Neuroprotection and stroke research[11][13] |
Signaling Pathway and Experimental Visualization
To better understand the functional context and experimental approaches for evaluating these activators, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PI3K activators.
In Vitro PI3K Lipid Kinase Assay
This assay measures the enzymatic activity of PI3K by quantifying the production of ADP, a byproduct of the kinase reaction.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K activator (e.g., this compound, UCL-TRO-1938)
-
Lipid substrate (e.g., PIP2:PS vesicles)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the PI3K activator in the kinase reaction buffer.
-
In a 384-well plate, add the PI3K enzyme to the reaction buffer.
-
Add the diluted activator or vehicle control (e.g., DMSO) to the wells containing the enzyme and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the activator concentration.
Cell-Based Western Blot for AKT Phosphorylation
This assay determines the ability of a PI3K activator to induce the phosphorylation of AKT in a cellular context, a key downstream event in the PI3K pathway.
Materials:
-
Human cell line (e.g., MCF-7, HEK293)
-
Cell culture medium and serum
-
PI3K activator (e.g., this compound, UCL-TRO-1938) or AKT activator (e.g., SC79)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Treat the cells with various concentrations of the activator or vehicle control for the desired time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT to serve as a loading control.
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
This guide provides a framework for understanding and comparing this compound with other PI3K pathway activators. The choice of activator will depend on the specific research question, with this compound being particularly suited for investigating RAS-dependent PI3Kα activation and its metabolic consequences.
References
- 1. Small Molecules That Inhibit or Promote PI3K/RAS Interactions Provide Distinct Therapies for Diabetes and Cancer [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCL-TRO-1938 | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 5. Akt activator SC79 | Akt activator | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancertools.org [cancertools.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
A Comparative Analysis of D927 and Conventional Diabetes Therapies: Mechanisms and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel GLUT4 translocation activator, D927, with established conventional therapies for diabetes mellitus. The comparison focuses on their distinct mechanisms of action and presents available efficacy data from preclinical and clinical studies.
Disclaimer: The following comparison is based on currently available data. Direct head-to-head preclinical or clinical trials comparing this compound with conventional diabetes therapies have not been identified in the public domain. Therefore, the efficacy data presented for this compound and conventional therapies are from separate studies and should be interpreted with caution.
Introduction to this compound: A Novel Approach to Glycemic Control
This compound is an orally active small molecule that functions as a glucose transporter type 4 (GLUT4) translocation activator. It represents a novel, insulin-independent approach to lowering blood glucose levels.
Mechanism of Action of this compound
This compound's primary mechanism involves the activation of the PI3Kα-AKT signaling pathway. It acts as a "molecular glue," enhancing the binding affinity of the PI3Kα catalytic subunit (p110α) to RAS proteins. This enhanced interaction leads to the phosphorylation and activation of AKT, which in turn promotes the translocation of GLUT4-containing vesicles to the plasma membrane of muscle and adipose cells. This process facilitates the uptake of glucose from the bloodstream, independent of insulin signaling.
Overview of Conventional Diabetes Therapies
Conventional diabetes therapies encompass a range of drug classes with distinct mechanisms of action, targeting various aspects of glucose homeostasis.
Metformin (Biguanides)
Metformin is a first-line oral therapy for type 2 diabetes. Its primary effect is to decrease hepatic glucose production. It also increases insulin sensitivity in peripheral tissues and slows glucose absorption from the gastrointestinal tract.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 receptor agonists are injectable or oral medications that mimic the action of the endogenous incretin hormone GLP-1. They enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety.
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors
SGLT2 inhibitors are oral medications that block the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and a reduction in blood glucose levels.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are oral medications that prevent the breakdown of endogenous incretin hormones (GLP-1 and GIP), thereby increasing their levels and enhancing their glucose-lowering effects.
Comparative Efficacy Data
The following tables summarize available efficacy data for this compound from preclinical studies and representative data for conventional therapies from clinical trials.
Table 1: Preclinical Efficacy of this compound in Animal Models of Diabetes
| Animal Model | Dosage | Treatment Duration | Key Findings |
| db/db mice (Type 2 Diabetes) | 10 mg/kg (oral, single dose) | Single Dose | Improved hyperglycemia during an oral glucose tolerance test. |
| STZ-B6 mice (Type 1 Diabetes) | 0.01% - 0.03% in diet (oral) | 27 days | Ameliorated hyperglycemia. |
| Zucker fatty rats | 30 mg/kg (oral, single dose) | Single Dose | Lowered blood glucose concentrations. |
Table 2: Representative Clinical Efficacy of Metformin in Type 2 Diabetes
| Study | Dosage | Treatment Duration | Change in HbA1c | Change in Fasting Plasma Glucose |
| Various | 500-2550 mg/day | 12-29 weeks | -1.0% to -2.0% | ~ -53 mg/dL |
Table 3: Representative Clinical Efficacy of GLP-1 Receptor Agonists in Type 2 Diabetes
| Drug | Dosage | Treatment Duration | Change in HbA1c | Change in Body Weight |
| Semaglutide | 0.5 mg or 1.0 mg weekly | 30-56 weeks | -1.5% to -1.8% | -4.5 kg to -6.5 kg |
| Liraglutide | 1.2 mg or 1.8 mg daily | 26-52 weeks | -1.0% to -1.5% | -2.1 kg to -2.5 kg |
| Dulaglutide | 0.75 mg or 1.5 mg weekly | 26-52 weeks | -0.7% to -1.5% | -1.4 kg to -2.3 kg |
Table 4: Representative Clinical Efficacy of SGLT2 Inhibitors in Type 2 Diabetes
| Drug | Dosage | Treatment Duration | Change in HbA1c | Change in Body Weight |
| Empagliflozin | 10 mg or 25 mg daily | 24 weeks | -0.7% to -0.8% | -2.2 kg to -2.5 kg |
| Canagliflozin | 100 mg or 300 mg daily | 26 weeks | -0.8% to -1.0% | -2.8 kg to -3.9 kg |
| Dapagliflozin | 5 mg or 10 mg daily | 24 weeks | -0.5% to -0.7% | -2.2 kg to -3.2 kg |
Table 5: Representative Clinical Efficacy of DPP-4 Inhibitors in Type 2 Diabetes
| Drug | Dosage | Treatment Duration | Change in HbA1c | Change in Body Weight |
| Sitagliptin | 100 mg daily | 18-24 weeks | -0.5% to -0.8% | Neutral |
| Saxagliptin | 2.5 mg or 5 mg daily | 24 weeks | -0.5% to -0.7% | Neutral |
| Linagliptin | 5 mg daily | 24 weeks | -0.5% to -0.7% | Neutral |
Experimental Protocols
This compound Preclinical Studies (General Methodology)
-
Animal Models: Studies have utilized db/db mice, a model for type 2 diabetes, and streptozotocin (STZ)-induced diabetic mice, a model for type 1 diabetes, as well as Zucker fatty rats.
-
Drug Administration: this compound has been administered orally, either as a single dose via gavage or mixed in the diet for long-term studies.
-
Efficacy Endpoints: Key parameters measured include blood glucose levels (fasting and during oral glucose tolerance tests) and HbA1c.
-
Mechanism of Action Studies: In vitro experiments using cell lines (e.g., L6 myotubes, HEK293 cells) have been conducted to elucidate the molecular mechanism, assessing protein phosphorylation (e.g., AKT) and protein-protein interactions (e.g., PI3Kα and RAS).
Conventional Therapies Clinical Trials (General Methodology)
-
Study Design: Typically randomized, double-blind, placebo-controlled, or active-comparator-controlled trials.
-
Patient Population: Adults with type 2 diabetes, often with inadequate glycemic control on diet and exercise alone or on a stable dose of metformin.
-
Interventions: Administration of the investigational drug at one or more dose levels, compared with placebo or an active comparator.
-
Primary Efficacy Endpoint: The primary outcome is usually the change in HbA1c from baseline to the end of the treatment period (typically 12 to 52 weeks).
-
Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose, postprandial glucose, body weight, and the proportion of patients achieving a target HbA1c level (e.g., <7%).
-
Safety and Tolerability: Assessed through the monitoring of adverse events, laboratory parameters, and vital signs.
Conclusion
This compound presents a promising, novel insulin-independent mechanism for promoting glucose uptake, with demonstrated efficacy in preclinical models of both type 1 and type 2 diabetes. Its mechanism of activating the PI3Kα-AKT pathway via enhancement of the PI3Kα-RAS interaction is distinct from conventional diabetes therapies.
Conventional therapies, including metformin, GLP-1 receptor agonists, SGLT2 inhibitors, and DPP-4 inhibitors, have well-established efficacy and safety profiles from extensive clinical trials. They offer a range of mechanisms to address the multifaceted pathophysiology of type 2 diabetes.
The development of this compound is still in the early stages, and further research, including head-to-head comparative studies with conventional therapies, is necessary to fully elucidate its therapeutic potential and position in the diabetes treatment landscape. Such studies will be crucial for a direct and objective comparison of its performance in terms of glycemic control, long-term safety, and potential effects on other metabolic parameters.
A Comparative Analysis of D927 and Other GLUT4 Translocators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel GLUT4 translocator D927 with other established modulators of GLUT4 translocation, including metformin, thiazolidinediones, and berberine. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to support informed decisions in metabolic disease research.
Executive Summary
Facilitating the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane is a cornerstone of therapeutic strategies for insulin resistance and type 2 diabetes. This guide offers a comparative analysis of this compound, a potent small-molecule GLUT4 translocation activator, against other widely studied agents: metformin, a biguanide; thiazolidinediones (TZDs), such as troglitazone and rosiglitazone; and berberine, a natural alkaloid.
This compound distinguishes itself with a direct mechanism of action on the PI3K/Akt pathway, independent of insulin, and a high potency in in vitro assays. While metformin and berberine primarily act through the AMPK pathway and thiazolidinediones enhance insulin sensitivity through PPARγ agonism, this compound offers a novel, targeted approach to stimulating glucose uptake. This guide presents a side-by-side comparison of their efficacy, mechanisms, and the experimental protocols used to evaluate them, providing a valuable resource for the scientific community.
Data Presentation: Comparative Efficacy of GLUT4 Translocators
The following table summarizes the quantitative data available for this compound and other GLUT4 translocators. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources with different experimental setups.
| Compound | Class | Mechanism of Action | Potency (EC50/ED50) for GLUT4 Translocation | Key In Vitro/In Vivo Effects |
| This compound | Small Molecule | Enhances PI3Kα binding to RAS proteins, activating the PI3K/Akt pathway.[1] | 0.14 µM (EC50) [1][2] | - Increases phosphorylation of Akt and p70S6 kinase. - Synergistically enhances insulin-induced Akt activation. - Improves hyperglycemia in type 1 and type 2 diabetic mouse models.[1] |
| Metformin | Biguanide | Primarily activates AMP-activated protein kinase (AMPK), leading to multiple downstream effects, including GLUT4 translocation.[3][4][5] | Not consistently reported for direct translocation; effects are often measured by glucose uptake. | - Increases glucose uptake in muscle cells. - Modulates GLUT4 translocation via AMPK-mediated signaling.[3][5] - May also influence GLUT1 translocation. |
| Thiazolidinediones (TZDs) | PPARγ Agonists | Enhance insulin sensitivity by activating PPARγ, which upregulates genes involved in glucose and lipid metabolism, including those affecting GLUT4 expression and translocation. | Troglitazone: Shifts insulin dose-response for GLUT4 translocation (ED50 from ~0.1 to 0.03 nmol/L).[6] | - Increase GLUT4 expression and translocation.[6][7][8] - Rosiglitazone increases cell surface GLUT4 levels.[9] - Troglitazone was withdrawn from the market due to hepatotoxicity.[10] |
| Berberine | Natural Alkaloid | Activates AMPK, similar to metformin, and may also have effects on the PI3K/Akt pathway. Its direct effect on GLUT4 translocation is debated.[11][12][13][14] | Not consistently reported for direct translocation; effects are often measured by glucose uptake. | - Increases glucose uptake in adipocytes and myotubes. - May increase GLUT4 expression and translocation.[12] - Some studies suggest a primary effect on glycolysis rather than direct translocation.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis of GLUT4 translocators.
Fluorescence-Based GLUT4 Translocation Assay
This method allows for the quantitative analysis of GLUT4 translocation to the plasma membrane in living or fixed cells.
Cell Line: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) or CHO-HIRC cells co-expressing the human insulin receptor and GFP-tagged GLUT4 (CHO-HIRC-myc-GLUT4eGFP) are commonly used.[15][16]
Protocol:
-
Cell Culture and Starvation:
-
Plate cells in a 96-well plate and grow to 60-80% confluency.
-
Serum-starve the cells for 3-4 hours in serum-free DMEM prior to the experiment to establish a basal state.[16]
-
-
Compound Incubation:
-
Treat the cells with varying concentrations of the test compound (e.g., this compound, metformin, troglitazone, berberine) or vehicle control for a specified time (e.g., 30 minutes to 24 hours, depending on the compound). Insulin is often used as a positive control.
-
-
Immunostaining (for myc-tagged GLUT4):
-
Fix the cells with 4% paraformaldehyde.
-
Without permeabilizing the cells, incubate with a primary antibody against the exofacial myc epitope of GLUT4.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis (for GFP-tagged GLUT4):
-
For live-cell imaging, acquire images before and after compound addition using a fluorescence microscope (e.g., confocal or Total Internal Reflection Fluorescence (TIRF) microscopy).[17]
-
For fixed cells, image the cells after staining.
-
Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm. An increase in the plasma membrane to cytoplasm fluorescence ratio indicates GLUT4 translocation.[15][18] High-content screening platforms can automate this analysis.[15]
-
Flow Cytometry-Based GLUT4 Translocation Assay
This method provides a high-throughput quantification of cell surface GLUT4 on a population level.
Cell Line: L6-GLUT4myc myoblasts.[19]
Protocol:
-
Cell Preparation and Starvation:
-
Culture L6-GLUT4myc cells to 60-80% confluency.
-
Serum-starve the cells for 3 hours.[16]
-
-
Stimulation:
-
Stimulate the cells with the test compound or insulin for the desired time (e.g., 20 minutes for insulin).[16]
-
-
Antibody Labeling:
-
Place the cells on ice to stop translocation.
-
Incubate the non-permeabilized cells with a primary antibody against the myc epitope.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Flow Cytometry:
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of GLUT4 at the cell surface.[19]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in GLUT4 translocation and a typical experimental workflow for assessing GLUT4 translocation.
Signaling Pathways
Insulin and other GLUT4 translocators primarily utilize the PI3K/Akt and/or the AMPK signaling pathways to induce the movement of GLUT4-containing vesicles to the plasma membrane.
Figure 1: Simplified signaling pathways for GLUT4 translocation.
Experimental Workflow
The following diagram outlines a typical workflow for a fluorescence microscopy-based GLUT4 translocation assay.
Figure 2: Experimental workflow for GLUT4 translocation assay.
Conclusion
This compound represents a promising novel GLUT4 translocator with a distinct and potent mechanism of action centered on the PI3K/Akt pathway. Its high in vitro potency suggests significant therapeutic potential. In comparison, established agents like metformin and berberine act primarily through the AMPK pathway, while thiazolidinediones modulate insulin sensitivity via PPARγ. The lack of standardized reporting of potency (e.g., EC50 values) for all compounds in direct GLUT4 translocation assays makes a direct quantitative comparison challenging. However, the information compiled in this guide provides a solid foundation for researchers to understand the relative merits and mechanisms of these different classes of GLUT4 translocators. Further head-to-head studies employing standardized assays are warranted to definitively establish the comparative efficacy of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metformin regulates glucose transporter 4 (GLUT4) translocation through AMP-activated protein kinase (AMPK)-mediated Cbl/CAP signaling in 3T3-L1 preadipocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troglitazone not only increases GLUT4 but also induces its translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troglitazone improves GLUT4 expression in adipose tissue in an animal model of obese type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Berberine acutely activates the glucose transport activity of GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Fluorescence Microscopy-Based Quantitation of GLUT4 Translocation: High Throughput or High Content? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of D927: A Comparative Guide to Utilizing PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of D927, a novel PI3K pathway activator, through the strategic use of well-characterized phosphoinositide 3-kinase (PI3K) inhibitors. This compound acts as a molecular glue, enhancing the interaction between the p110α catalytic subunit of PI3K and RAS proteins, thereby stimulating the PI3K/AKT/mTOR signaling cascade.[1][2] The experimental approaches detailed herein are designed to rigorously test the hypothesis that the cellular effects of this compound are mediated by its activation of the PI3K pathway.
Unraveling the PI3K Signaling Cascade
The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs a wide array of cellular functions, including growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[5][6][7] The canonical activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, bringing them into close proximity and facilitating AKT phosphorylation and activation. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, including mTOR, to orchestrate cellular responses.
Comparative Analysis of PI3K Inhibitors for Mechanism Validation
To validate that this compound exerts its effects through the PI3K pathway, a logical and direct approach is to assess whether inhibitors of this pathway can block the cellular and biochemical changes induced by this compound. The choice of inhibitor is critical and depends on the specific experimental question and context. Below is a comparison of different classes of PI3K inhibitors suitable for this purpose.
| Inhibitor Class | Examples | Mechanism of Action | Suitability for this compound Validation |
| Pan-PI3K Inhibitors | Wortmannin, LY294002, Buparlisib (BKM120) | Inhibit all Class I PI3K isoforms (α, β, γ, δ). | High: Broadly blocks PI3K signaling, providing a clear "on/off" signal to confirm pathway dependency. Useful for initial validation experiments. |
| Isoform-Selective Inhibitors | Alpelisib (BYL719) (p110α-selective), Taselisib (GDC-0032) (p110α/δ/γ-selective) | Target specific isoforms of the p110 catalytic subunit. | Very High: Since this compound is reported to act on p110α, a p110α-selective inhibitor like Alpelisib would provide strong evidence for this specific mechanism. |
| Dual PI3K/mTOR Inhibitors | Dactolisib (BEZ235), Gedatolisib (PKI-587) | Concurrently inhibit both PI3K and mTOR kinases. | Moderate: While effective at blocking the pathway, they also inhibit mTOR directly, which could confound the interpretation of results if this compound has any mTOR-independent effects downstream of PI3K. |
Experimental Protocols for Validating this compound's Mechanism
The following experimental workflow outlines a systematic approach to validate the PI3K-dependent mechanism of this compound.
References
- 1. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactome | PI3K inhibitors block PI3K catalytic activity [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Novel Cancer Therapeutics: A Comparative Guide to D927 and DJ-927 in Combination Therapy
An important distinction must be made at the outset: extensive research has revealed a critical difference between two compounds that are often confused: D927 and DJ-927. This compound is a small molecule that acts as a PI3Kα activator, enhancing the interaction between PI3Kα and RAS.[1][2] In contrast, DJ-927, also known as tesetaxel, is a novel oral taxane, a class of chemotherapy drugs that target microtubules.[3][4]
Currently, there is a lack of published preclinical or clinical data on the synergistic effects of the PI3Kα activator this compound with chemotherapy for the treatment of cancer. The activation of the PI3K pathway, a key driver of cell growth and survival, would be a counterintuitive approach in oncology without a specific therapeutic rationale, which has not been established in available literature.
Therefore, this guide will focus on the available scientific evidence for DJ-927 (tesetaxel) , for which preclinical and clinical data in combination with other chemotherapy agents exist. We will provide a comprehensive comparison of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
DJ-927 (Tesetaxel): A New Generation Oral Taxane
DJ-927 (tesetaxel) is a novel, orally administered taxane that, like other members of its class such as paclitaxel and docetaxel, works by disrupting microtubule function, leading to mitotic arrest and apoptosis in cancer cells. A key advantage of DJ-927 is its oral bioavailability and its ability to overcome P-glycoprotein-mediated multidrug resistance.[3]
Preclinical Synergistic Effects of DJ-927 with Chemotherapy
Preclinical studies have explored the efficacy of DJ-927 as a single agent and in combination with other chemotherapy drugs.
One notable study investigated the combination of DJ-927 with capecitabine, an oral 5-fluorouracil pro-drug, in human breast and colon cancer xenograft models. The results indicated that the combination of DJ-927 and capecitabine showed significant antitumor activity.[5] In the P-gp positive SW620 colon cancer model, the combination of DJ-927 and capecitabine resulted in tumor regression, an effect not seen with either agent alone or with the combination of docetaxel and capecitabine.[5]
Table 1: Preclinical Antitumor Activity of DJ-927 in Xenograft Models [5]
| Tumor Model | Treatment Group | Inhibition Rate (IR %)* | Outcome |
| MX-1 (Breast Cancer, P-gp negative) | DJ-927 alone | 93-100% | Significant tumor inhibition |
| Docetaxel alone | 99% | Significant tumor inhibition | |
| Capecitabine alone | 30% | Moderate tumor inhibition | |
| DJ-927 + Capecitabine | Not explicitly stated, but described as effective | - | |
| SW620 (Colon Cancer, P-gp positive) | DJ-927 alone | 93-100% | Significant tumor inhibition |
| Docetaxel alone | 53% | Limited tumor inhibition | |
| Capecitabine alone | 30% | Moderate tumor inhibition | |
| DJ-927 + Capecitabine | Not explicitly stated, but resulted in tumor regression | Synergistic antitumor effect |
*IR (%) is the percentage of tumor growth inhibition compared to the control group.
Experimental Protocol: In Vivo Xenograft Study
A summary of a typical experimental protocol for evaluating the in vivo efficacy of DJ-927 in combination with another agent is as follows:
-
Cell Lines and Animal Models: Human tumor cells (e.g., MX-1 breast cancer, SW620 colon cancer) are implanted subcutaneously into immunodeficient mice (e.g., nude mice).
-
Treatment Groups: Mice are randomized into several groups: vehicle control, DJ-927 alone, chemotherapy agent (e.g., capecitabine) alone, and the combination of DJ-927 and the chemotherapy agent.
-
Dosing and Administration: DJ-927 is administered orally, typically on a weekly schedule. The other chemotherapy agent is administered according to its established protocol (e.g., capecitabine administered orally daily for a set number of weeks).
-
Efficacy Evaluation: Tumor volume is measured regularly. The antitumor effect is often expressed as the tumor growth inhibition rate (IR%).
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
Clinical Evaluation of DJ-927 (Tesetaxel)
DJ-927 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents.
Monotherapy Trials
A Phase I/II study of oral DJ-927 administered every three weeks was conducted in patients with recurrent, advanced non-small cell lung cancer (NSCLC) who had failed a prior taxane-free chemotherapy regimen. The study found that DJ-927 had antitumor activity as a second-line monotherapy, with an overall response rate of 5.6%.[6] The most common grade 3/4 toxicities were neutropenia and anemia.[6]
Combination Therapy Trials
A Phase I dose-escalation study evaluated the combination of tesetaxel with capecitabine in patients with advanced solid tumors. The study determined the maximum tolerated dose (MTD) for the combination to be tesetaxel 27 mg/m² on day 1 and capecitabine 2,500 mg/m²/day on days 1 through 14 of a 21-day cycle.[7] The most frequent dose-limiting toxicities were neutropenia and febrile neutropenia.[7]
Following the promising results of the Phase I trial, a Phase III trial (CONTESSA) was initiated to compare tesetaxel plus capecitabine versus capecitabine alone in patients with hormone receptor-positive, HER2-negative metastatic breast cancer.[8]
Table 2: Summary of Key Clinical Trials for DJ-927 (Tesetaxel)
| Trial Phase | Indication | Treatment | Key Findings | Reference |
| Phase I/II | Advanced NSCLC | DJ-927 Monotherapy | Overall response rate of 5.6% as second-line therapy. Manageable toxicity profile. | [6] |
| Phase I | Advanced Solid Tumors | DJ-927 + Capecitabine | MTD established. Most common toxicities were neutropenia-related. | [7] |
| Phase III (CONTESSA) | Metastatic Breast Cancer (HR+, HER2-) | DJ-927 + Capecitabine vs. Capecitabine alone | To evaluate progression-free survival. | [8] |
Signaling Pathway Context: Taxane Mechanism of Action
Taxanes like DJ-927 exert their cytotoxic effects by interfering with the normal function of microtubules during cell division.
Conclusion
While the initial query centered on the synergistic effects of this compound with chemotherapy, the available evidence points to a case of mistaken identity with DJ-927 (tesetaxel). There is no current scientific literature to support the use of the PI3Kα activator this compound in combination with chemotherapy for cancer treatment.
In contrast, the oral taxane DJ-927 (tesetaxel) has demonstrated promising antitumor activity, both as a monotherapy and in combination with capecitabine, in preclinical and clinical settings. Its ability to overcome P-glycoprotein-mediated multidrug resistance and its oral bioavailability make it a noteworthy candidate for further investigation in various cancer types. The ongoing and completed clinical trials will continue to define its role in the therapeutic armamentarium against cancer. For researchers and drug development professionals, the distinction between these two compounds is critical for navigating the complex landscape of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular glues that facilitate RAS binding to PI3Kα promote glucose uptake without insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DJ-927, a novel oral taxane, overcomes P-glycoprotein-mediated multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DJ‐927, a novel oral taxane, overcomes P‐glycoprotein‐mediated multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I/II study of a 3 weekly oral taxane (DJ-927) in patients with recurrent, advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tesetaxel, a new oral taxane, in combination with capecitabine: a phase I, dose-escalation study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioCentury - Odonate starts Phase III trial of tesetaxel to treat breast cancer [biocentury.com]
Safety Operating Guide
Proper Disposal of D927: A Comprehensive Guide for Laboratory Professionals
The proper disposal of the chemical compound D927 is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, aligning with general laboratory hazardous waste protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| Protective Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemically resistant gloves. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator should be used if dust or aerosols are generated. |
Handling: Avoid inhalation, and contact with eyes and skin.[1] Prevent the formation of dust and aerosols.[1]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: Prevent further leakage or spillage. Do not allow the chemical to enter drains or water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontamination: Scrub the contaminated surfaces and equipment with alcohol to decontaminate them.[1]
-
Collection: Collect all contaminated materials, including absorbents and cleaning supplies, in a suitable, labeled container for hazardous waste disposal.
Step-by-Step Disposal Procedure
The disposal of this compound waste must adhere to hazardous waste regulations. Under no circumstances should it be disposed of in regular trash or down the drain.[1][2]
Step 1: Waste Classification and Segregation
-
Classification: Treat this compound as a hazardous chemical waste.
-
Segregation: Do not mix this compound waste with incompatible materials. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent violent reactions.[2] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.
Step 2: Waste Accumulation and Storage
-
Container Selection: Use a chemically compatible and leak-proof container, preferably the original container if it's in good condition.[3] The container must have a secure, tight-fitting lid.[3]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include the chemical name ("this compound"), concentration, and the date accumulation started.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4] The SAA must be under the control of laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills from reaching drains.[3]
Step 3: Request for Disposal
-
Arrange for Pickup: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling D927
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling the GLUT4 translocation activator, D927. Adherence to these procedural steps will minimize risk and ensure safe operational conduct and disposal.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C23H21FN4O3S[1] |
| Molecular Weight | 452.50[1] |
| CAS Number | 2253733-37-6[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory best practices for handling chemical compounds should be strictly followed.[1] The following personal protective equipment is recommended to ensure user safety.
Recommended PPE for Handling this compound:
-
Eye Protection: Safety goggles with side-shields are essential to protect against accidental splashes.[1]
-
Hand Protection: Wear protective gloves to prevent skin contact.[1]
-
Body Protection: Impervious clothing, such as a lab coat, should be worn to protect the skin and personal clothing.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is advised.[1]
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Experimental Protocols and Handling
Safe Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a fume hood is recommended to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Take measures to avoid contact with the eyes and skin, as well as inhalation.[1]
-
Emergency Equipment: Ensure that an eye-wash station and safety shower are readily accessible in the work area.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water and seek medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water and remove any contaminated clothing.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure personnel safety.
Disposal Guidelines:
-
Waste Characterization: Although this compound is not classified as hazardous, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be treated as chemical waste.
-
Spill Management: In the event of a spill, prevent further leakage and keep the substance away from drains or water sources. Absorb spills with an inert material and decontaminate surfaces with alcohol. Dispose of the contaminated material according to established laboratory protocols.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
